4-(2-Furyl)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXKMOCVYRVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378211 | |
| Record name | 4-(2-Furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-77-1 | |
| Record name | 4-(2-Furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 4-(2-Furyl)benzaldehyde from furan and benzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for 4-(2-Furyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis of this biaryl aldehyde can be achieved through several modern catalytic cross-coupling reactions and classical electrophilic substitution methods. This document details the most effective strategies, providing experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows.
Core Synthetic Strategies
The synthesis of this compound from furan and benzaldehyde derivatives predominantly relies on three key strategies:
-
Palladium-Catalyzed Direct C-H Arylation: This modern and atom-economical approach involves the direct coupling of a C-H bond on the furan ring with an aryl halide, such as 4-bromobenzaldehyde.
-
Suzuki-Miyaura Cross-Coupling: A robust and versatile method that couples a furan-boronic acid derivative with an aryl halide, or vice-versa.
-
Vilsmeier-Haack Reaction: This classical method can be employed to formylate a pre-formed 2-phenylfuran ring at the 5-position.
Each of these methods offers distinct advantages and is suited for different starting material availability and desired scale of production.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the key synthetic methods, allowing for a clear comparison of their efficiencies and reaction conditions.
| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Reference |
| Direct C-H Arylation | Furan, 4-Bromobenzaldehyde | [PdCl(η3-C3H5)]2/Tedicyp | DMAc | 150 | 20 | 91 (isolated) | Atom-economical, avoids pre-functionalization of furan. | [1] |
| Suzuki-Miyaura Coupling | 5-Formylfuran-2-boronic acid, 1,4-Dibromobenzene | Pd(PPh3)4 / K2CO3 | Toluene/Ethanol/Water | 80-85 | 8-12 | High (unspecified) | High functional group tolerance, scalable. | [2] |
| Vilsmeier-Haack Reaction | 2-Phenylfuran | POCl3, DMF | 1,2-Dichloroethane | 0 - rt | - | - | Effective for formylating electron-rich heterocycles. | [3][4][5] |
Note: The yield for the Suzuki-Miyaura coupling is for a similar, but not identical, product and is described as "high yield". The Vilsmeier-Haack reaction yield is highly substrate-dependent and a specific value for 2-phenylfuran was not found in the initial search.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Palladium-Catalyzed Direct C-H Arylation of Furan with 4-Bromobenzaldehyde
This protocol is adapted from a procedure for the direct arylation of furan derivatives.[1]
Materials:
-
Furan
-
4-Bromobenzaldehyde
-
[PdCl(η3-C3H5)]2 (Palladium catalyst precursor)
-
cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp, ligand)
-
Sodium Acetate (AcONa)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromobenzaldehyde (1 mmol), sodium acetate (2 mmol), the palladium catalyst precursor ([PdCl(η3-C3H5)]2, 0.001 mmol), and the Tedicyp ligand (0.001 mmol).
-
Add anhydrous DMAc (5 mL) to the tube.
-
Add furan (2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 150 °C with stirring for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling
This protocol is a general representation for the Suzuki-Miyaura coupling to synthesize aryl-furans, based on the synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde.[2] This can be adapted by using 4-formylphenylboronic acid and 2-bromofuran.
Materials:
-
4-Formylphenylboronic acid
-
2-Bromofuran
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a reaction vessel, add 4-formylphenylboronic acid (1.2 equiv.), 2-bromofuran (1.0 equiv.), and a 2M aqueous solution of potassium carbonate (2.0 equiv.).
-
Add a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mol%), to the reaction mixture under a nitrogen blanket.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Vilsmeier-Haack Formylation of 2-Phenylfuran
This protocol describes the formylation of an electron-rich furan ring.[3][4][5]
Materials:
-
2-Phenylfuran
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Deionized water
Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.1 equiv.) dropwise, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane. In a separate flask, dissolve 2-phenylfuran (1.0 equiv.) in anhydrous 1,2-dichloroethane. Add the 2-phenylfuran solution dropwise to the stirred Vilsmeier reagent suspension, keeping the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water containing sodium acetate. Stir until the hydrolysis is complete.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to obtain 4-(5-formyl-2-furyl)benzene, which is an isomer of the target compound. To obtain this compound, one would need to start with a furan derivative that directs formylation to the desired position relative to the phenyl group, or use a different synthetic strategy.
Visualizations
Reaction Pathways
The following diagrams illustrate the core mechanisms of the described synthetic routes.
Caption: Catalytic cycle for the Direct C-H Arylation.
Caption: Catalytic cycle for the Suzuki-Miyaura Coupling.
Caption: Vilsmeier-Haack reaction pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to the cross-coupling reactions described.
Caption: General experimental workflow for synthesis.
References
Spectroscopic Analysis of Aromatic Aldehydes: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for benzaldehyde, a foundational aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for molecular characterization.
Data Presentation
The following tables summarize the key spectroscopic data for benzaldehyde, facilitating straightforward interpretation and comparison.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for Benzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO)[1] |
| ~7.86 | Doublet | 2H | Aromatic protons (ortho)[1] |
| ~7.62 | Triplet of Triplets | 1H | Aromatic proton (para)[1] |
| ~7.52 | Multiplet | 2H | Aromatic protons (meta)[1] |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.0 ppm.
Table 2: ¹³C NMR Data for Benzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| ~191-194 | Carbonyl carbon (C=O)[2] |
| ~137 | Aromatic carbon (ipso, attached to -CHO) |
| ~127-135 | Aromatic carbons[2] |
Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for Benzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 | Weak | C-H Stretch | Aromatic[3] |
| ~2820 & ~2720 | Weaker | C-H Stretch (Fermi doublet) | Aldehyde[4] |
| ~1710 | Strong, Sharp | C=O Stretch | Carbonyl (Aldehyde)[4] |
| 1500-1600 | Medium | C=C Stretch | Aromatic Ring[4] |
| Below 1500 | Complex | Bending Vibrations | Fingerprint Region[4] |
Sample Preparation: Liquid film.
Mass Spectrometry (MS) Data
Table 4: Major Mass Fragments for Benzaldehyde
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Interpretation |
| 106 | [C₇H₆O]⁺ | Molecular Ion (M⁺)[5] |
| 105 | [C₇H₅O]⁺ | Loss of a hydrogen atom (M-1)[5] |
| 77 | [C₆H₅]⁺ | Phenyl cation (Loss of the aldehyde group) - Often the base peak[5] |
| 78 | [C₆H₆]⁺ | Benzene-like fragment (Loss of CO)[5] |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid aromatic aldehyde like benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A longer acquisition time and more scans are generally required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid benzaldehyde sample between two polished salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample holder with the benzaldehyde film in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like benzaldehyde, gas chromatography-mass spectrometry (GC-MS) is a common method.
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system.
-
The GC will separate the components of the sample, and the pure compound will be introduced into the mass spectrometer.
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an aromatic aldehyde.
Caption: A flowchart of the spectroscopic analysis workflow.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. homework.study.com [homework.study.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility of 4-(2-Furyl)benzaldehyde in Organic Solvents: An In-depth Technical Guide
This technical guide offers a comprehensive overview of the solubility characteristics of 4-(2-Furyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides insights into solvent selection, process optimization, and formulation development. While extensive quantitative solubility data for this compound is not widely available in published literature, this guide outlines its expected solubility based on the principles of chemical structure and provides a detailed experimental protocol for its quantitative determination.
Core Physicochemical Properties of this compound
This compound is a solid, often appearing as a brown powder or crystalline solid, with a molecular structure that combines a benzaldehyde moiety with a furan ring.[1] This unique structure, featuring both aromatic and heterocyclic components, dictates its polarity and subsequent solubility in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [2] |
| CAS Number | 60456-77-1 | [1][3] |
| Appearance | Brown powder or brown crystalline solid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," the polarity of this compound suggests good solubility in polar organic solvents. The presence of the aldehyde group and the oxygen atom in the furan ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Its aromatic nature also suggests some solubility in non-polar aromatic solvents.
For context, similar compounds such as furfural and benzaldehyde are soluble in a range of common organic solvents. Furfural is miscible with ethanol, ether, and acetone.[4] Benzaldehyde is miscible with alcohol, ether, and oils.[5] 4-Methylbenzaldehyde is highly soluble in ethanol, ether, and chloroform.[6][7] Based on these analogs, a qualitative solubility profile for this compound can be predicted.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The aldehyde group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of these solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents facilitates strong dipole-dipole interactions with the polar functionalities of this compound. |
| Non-Polar Aromatic Solvents | Toluene, Benzene | Moderate to Low | The aromatic benzene ring of the solute allows for π-π stacking interactions with aromatic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents can engage in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |
| Non-Polar Aliphatic Solvents | Hexane, Cyclohexane | Low | The significant difference in polarity limits solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance (±0.1 mg accuracy)
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Analyze the diluted solution using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve is necessary for this quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100
The mass of the solute is determined from the concentration measured by HPLC/UV-Vis and the volume of the filtrate. The mass of the solvent is the total mass of the filtrate minus the mass of the solute.
-
The following diagram illustrates the workflow for this experimental protocol.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents. Understanding these factors is crucial for controlling and optimizing dissolution processes.
-
Solvent Polarity: As a polar molecule, this compound will generally exhibit higher solubility in polar organic solvents.
-
Temperature: The solubility of solids in liquids typically increases with temperature. However, the magnitude of this effect varies depending on the specific solute-solvent system.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.
-
pH (in protic solvents): While this compound is not ionizable, extreme pH values in certain protic solvents could potentially lead to degradation, which would affect the measured solubility.
The logical relationship between these factors and the resulting solubility is depicted in the diagram below.
Conclusion
This technical guide has summarized the expected solubility of this compound in various organic solvents based on its chemical structure and the properties of analogous compounds. While quantitative data is sparse in the public domain, the detailed experimental protocol provided offers a robust methodology for researchers to determine precise solubility values. This information is critical for the effective use of this compound in synthesis, purification, and formulation, thereby supporting advancements in pharmaceutical and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Furan-2-yl)benzaldehyde | C11H8O2 | CID 2772294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical reactivity of the furan ring in 4-(2-Furyl)benzaldehyde
An In-depth Technical Guide to the Chemical Reactivity of the Furan Ring in 4-(2-Furyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the furan ring within the molecule this compound. This compound is of significant interest in medicinal chemistry and materials science, serving as a versatile building block. Its reactivity is dictated by the interplay between the electron-rich furan heterocycle and the electron-withdrawing 4-formylphenyl substituent. This document details the primary reaction pathways of the furan moiety, including electrophilic aromatic substitution, cycloaddition reactions, and oxidative ring-opening. The discussion is supported by quantitative data from analogous chemical systems, detailed experimental protocols for key transformations, and logical diagrams to illustrate reaction mechanisms and workflows.
Introduction: Electronic Profile of this compound
Furan is a five-membered aromatic heterocycle containing an oxygen atom. One of the oxygen's lone pairs is delocalized into the ring, creating a π-electron sextet that imparts aromatic character.[1] This electron delocalization makes the furan ring significantly more electron-rich and thus more reactive towards electrophiles than benzene.[2]
In this compound, the furan ring is attached at its 2-position to a benzaldehyde moiety at the para-position. The benzaldehyde group is moderately electron-withdrawing due to the cumulative inductive and resonance effects of the formyl group (-CHO). This substituent effect has a dual impact on the molecule's reactivity:
-
The Furan Ring: The electron-withdrawing nature of the 4-formylphenyl group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan or alkyl-substituted furans. However, the ring remains a highly activated aromatic system susceptible to a range of transformations. Electrophilic attack is strongly directed to the C5 position (α to the oxygen and distal to the aryl substituent).
-
The Aldehyde Group: The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions. While this guide focuses on the furan ring's reactivity, transformations of the aldehyde (e.g., reduction to a furfuryl alcohol) can serve as a crucial preliminary step to unlock further furan ring reactions like the Achmatowicz and Piancatelli rearrangements.
Caption: Interplay of functional groups in this compound.
Electrophilic Aromatic Substitution (EAS)
The furan ring in this compound undergoes electrophilic substitution preferentially at the C5 position. The intermediate carbocation (sigma complex) formed by attack at this position is more stable, as the positive charge can be delocalized over more atoms, including the ring oxygen.
Caption: General workflow for Electrophilic Aromatic Substitution (EAS).
Nitration
Nitration of the sensitive furan ring requires milder conditions than those used for benzene to avoid degradation.[3] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a suitable reagent.
Table 1: Representative Conditions for Nitration of Furan Derivatives
| Substrate | Nitrating Agent | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Furfural | HNO₃ / Ac₂O | 15 °C, <2 min (flow) | 70% (5-nitro + 4-nitro) | [4] |
| 5-Methyl-2-cyclopropylfuran | Acetyl Nitrate in Ac₂O | -60 °C, 3 h | Low (major ring cleavage) |
| Furfural | HNO₃ (>90%) / H₂SO₄ (cat.) / Ac₂O | 15 °C | 75% |[4] |
Note: Data is for analogous systems. Yields for this compound may vary.
Experimental Protocol: Nitration with Acetyl Nitrate
-
Setup: Equip a three-necked, flame-dried flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.
-
Reagent Preparation: In the flask, prepare a solution of this compound (1.0 eq.) in acetic anhydride (7.0 eq.). Cool the solution to -10 °C in an ice-salt bath.
-
Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (>90%, 1.4 eq.) to acetic anhydride (5.0 eq.) at 0 °C to pre-form the acetyl nitrate solution.
-
Reaction: Add the cold acetyl nitrate solution dropwise to the substrate solution, ensuring the internal temperature does not exceed -5 °C.
-
Execution: Stir the mixture at -5 to 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product (expected to be 4-(5-Nitro-2-furyl)benzaldehyde) by column chromatography on silica gel.
Halogenation
Direct bromination of furan is often vigorous. Milder reagents or controlled conditions are necessary. Using N-Bromosuccinimide (NBS) or bromine in a less polar solvent at low temperatures provides better control.
Table 2: Representative Conditions for Bromination of Aromatic Compounds
| Substrate | Brominating Agent | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Aromatic Amines/Hydrocarbons | H₂O₂ / HBr | 10-15 °C, Methanol | Good to Excellent | [5] |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine in Acetic Acid | Room Temp, 2 h | 59% (dibromo) | [6] |
| Furan | Bromine in Dioxane | -5 °C | Not specified |[7] |
Note: Data is for analogous systems.
Experimental Protocol: Bromination with NBS
-
Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude 4-(5-Bromo-2-furyl)benzaldehyde via column chromatography or recrystallization.
[4+2] Cycloaddition (Diels-Alder Reaction)
The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions with electron-deficient alkenes or alkynes (dienophiles).[8][9] The reaction typically forms an endo cycloadduct, an oxabicyclo[2.2.1]heptene derivative. The aromaticity of furan means that the Diels-Alder reaction is often reversible, and high temperatures can favor the retro-Diels-Alder reaction. The electron-withdrawing substituent on the phenyl ring of this compound is not expected to significantly inhibit this reaction.
Caption: Pathway of the Diels-Alder reaction with a furan derivative.
Table 3: Representative Diels-Alder Reactions with Furan Derivatives
| Diene | Dienophile | Conditions | Adduct | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | 80 °C | endo/exo | 3% | [10] |
| Furan | Maleic Anhydride | Room Temp | endo | ~100% | [11] |
| Furan | Arynes | Room Temp | Dihydronaphthalene derivative | Good |[1] |
Note: Data is for analogous systems. Reaction efficiency depends heavily on the dienophile.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
-
Setup: Combine this compound (1.0 eq.) and N-phenylmaleimide (1.1 eq.) in a sealed tube or a round-bottom flask fitted with a reflux condenser.
-
Solvent: Add a minimal amount of a suitable solvent like toluene or xylene, or run the reaction neat if the reactants are liquid at the reaction temperature.
-
Reaction: Heat the mixture at 80-120 °C. The reaction is typically slow; stir for 24-48 hours. Monitor the disappearance of starting materials by TLC or GC-MS.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.
-
Purification: If no precipitate forms, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the oxabicyclo adduct.
Oxidation and Ring-Opening Reactions
The furan ring is susceptible to oxidative cleavage, which can be exploited to synthesize highly functionalized acyclic or alternative heterocyclic compounds. The Achmatowicz reaction is a hallmark transformation of this class.
Achmatowicz Reaction
The Achmatowicz reaction is an oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[12] This reaction is not directly applicable to this compound but can be performed on its corresponding furfuryl alcohol, which is easily accessible via reduction of the aldehyde group (e.g., with NaBH₄).
Caption: Two-step workflow to access dihydropyranones via the Achmatowicz reaction.
Table 4: Representative Achmatowicz Reactions on Furfuryl Alcohols
| Substrate | Oxidant | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Furfuryl alcohol | Br₂ in MeOH | H₂SO₄ (cat.) | Not specified | [12] |
| 1-(Furan-2-yl)ethanol | NBS in THF/H₂O | Buffered | Excellent | [13] |
| Phenyl(furan-2-yl)methanol | Ru(bpy)₃Cl₂, K₂S₂O₈ | ACN/DMSO/H₂O, visible light | 85% | [1][14] |
| Various 2-substituted furans | NBS/Pyridine in THF-acetone-H₂O | < -15 °C then RT | 62-87% (to enals) |[15] |
Note: Data is for analogous systems.
Experimental Protocol: Two-Step Achmatowicz Reaction
Step A: Reduction of Aldehyde
-
Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq.) slowly in small portions.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the crude (4-(2-Furyl)phenyl)methanol, which can often be used without further purification.
Step B: Oxidative Ring Expansion
-
Setup: Dissolve the crude furfuryl alcohol from Step A (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v). Add a buffer such as sodium bicarbonate (2.0 eq.).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting dihydropyranone by flash chromatography on silica gel.
Conclusion
The furan ring in this compound is a reactive and versatile functional group. While deactivated towards electrophilic attack compared to simple furans, it readily undergoes substitution at the C5 position under mild conditions. It also participates in [4+2] cycloaddition reactions, serving as a diene. Furthermore, the adjacent benzaldehyde group, following a simple reduction, provides a handle for powerful oxidative ring-opening and rearrangement reactions, such as the Achmatowicz reaction, unlocking access to a diverse range of complex molecular scaffolds. This dual reactivity makes this compound a valuable and strategic starting material for professionals in drug development and chemical research.
References
- 1. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Piancatelli rearrangement on a large scale using the Zippertex technology under subcritical water conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 13. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
The Medicinal Chemistry Potential of 4-(2-Furyl)benzaldehyde: A Technical Guide
An In-depth Exploration of Synthetic Derivatives and Their Biological Activities
For Immediate Release
[City, State] – [Date] – The versatile aromatic aldehyde, 4-(2-Furyl)benzaldehyde, is emerging as a significant scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its potential applications, focusing on the synthesis and biological evaluation of its chalcone and Schiff base derivatives. These derivatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, positioning this compound as a valuable starting material for drug discovery and development professionals.
Introduction: The Versatility of the Furylbenzaldehyde Scaffold
This compound is an organic compound featuring a benzaldehyde molecule substituted with a furan ring at the para position. This unique combination of aromatic and heterocyclic moieties imparts distinct chemical reactivity, making it an ideal candidate for the synthesis of a diverse range of bioactive molecules.[1] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common structural motif in many pharmacologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The aldehyde group, on the other hand, serves as a reactive handle for various chemical transformations, most notably the synthesis of chalcones and Schiff bases.
Key Synthetic Derivatives and Their Therapeutic Potential
The aldehyde functionality of this compound allows for its facile conversion into two major classes of derivatives with significant medicinal chemistry applications: chalcones and Schiff bases.
Chalcones: Promising Anticancer and Anti-inflammatory Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their broad spectrum of biological activities.[2] Derivatives of this compound can be readily synthesized via the Claisen-Schmidt condensation reaction with various substituted acetophenones.
Numerous studies have highlighted the potential of chalcones as anticancer agents.[2][3][4] While specific data for chalcones derived directly from this compound is still emerging, related structures incorporating furan and phenyl rings have shown significant cytotoxicity against various cancer cell lines. For instance, certain chalcone analogues have demonstrated potent activity against breast, lung, prostate, and colorectal cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) levels within cancer cells.[3]
Table 1: Representative Anticancer Activity of Chalcone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | 0.70 - 32.5 | [4] |
| 2,4,6-Trimethoxychalcones | Hela (Cervical) | 3.204 | [5] |
| 2,4,6-Trimethoxychalcones | MCF-7 (Breast) | 3.849 | [5] |
Note: The data presented are for structurally related chalcones to illustrate the potential of the chalcone scaffold. Specific IC50 values for direct derivatives of this compound are a subject of ongoing research.
Chalcone derivatives have also been investigated for their anti-inflammatory properties. The underlying mechanism is often attributed to the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, chalcones can suppress the production of pro-inflammatory cytokines and mediators.
Schiff Bases: Potent Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological activities. The synthesis of Schiff bases from this compound offers a straightforward route to novel antimicrobial agents.
Schiff bases derived from various aldehydes have demonstrated broad-spectrum antibacterial and antifungal activities.[6][7] While specific Minimum Inhibitory Concentration (MIC) values for Schiff bases of this compound are not yet widely reported, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][8]
Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde Schiff Bases | Escherichia coli | 62.5 - 250 | [3][4] |
| Benzaldehyde Schiff Bases | Staphylococcus aureus | 62.5 | [3][4] |
| Fluorinated Benzaldehyde Schiff Bases | Candida albicans | 0.037 mM | [8] |
Note: The data presented are for structurally related Schiff bases to illustrate the potential of this class of compounds. Specific MIC values for direct derivatives of this compound are an area of active investigation.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of critical intracellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 4-(2-Furyl)benzaldehyde Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a prominent heterocyclic scaffold found in a multitude of biologically active compounds.[1] Its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] 4-(2-Furyl)benzaldehyde, which incorporates both a furan ring and a benzaldehyde moiety, serves as a versatile starting material for the synthesis of novel derivatives with significant therapeutic potential.[5] The aldehyde functional group provides a reactive site for the creation of diverse molecular structures, such as Schiff bases, hydrazones, and other heterocyclic systems, by condensation with various amines and related nucleophiles.[6][7]
This technical guide provides a comprehensive overview of the methodologies used to screen this compound derivatives for their biological activities. It includes structured data on their observed effects, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential biological pathways.
Data Presentation: Biological Activities
The biological activities of this compound derivatives are summarized below. The data is compiled from various studies on furan-containing scaffolds and is presented to illustrate the potential efficacy of this class of compounds.
Table 1: Anticancer Activity of Furan Derivatives Summarizes the cytotoxic effects of various furan derivatives against human cancer cell lines, with activity often measured as the half-maximal inhibitory concentration (IC50).
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Acrylonitrile Derivatives | (2E)-3-[5-(4-chlorophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | Breast Cancer (MDA-MB-468, T-47D) | Exhibited moderate cytotoxic effect | [8] |
| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Promyelocytic Leukemia (HL-60) | 1-10 (Significant Activity) | [9] |
| Acyclic Sugar Derivatives | Furan-thiadiazolyl-oxadiazole conjugate | Liver Carcinoma (HepG-2) | ~ Doxorubicin | [10] |
Table 2: Antimicrobial Activity of Furan Derivatives Details the efficacy of furan derivatives against various pathogenic microbes, with activity measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.
| Compound Class | Specific Derivative Example | Microorganism | Activity Measurement | Reference |
| Triazole Derivatives | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Moderate activity, increased with isobutyl/isopropyl esters | [11] |
| Hydrazone Derivatives | Pyrrolo[2,3-d]pyrimidine-hydrazone conjugates | E. coli, S. aureus, C. albicans | MIC: 50-250 µg/mL | [12] |
| Schiff Base Derivatives | 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides | S. aureus, B. cereus, E. coli | Significant activity observed | [13] |
Table 3: Antioxidant Activity of Furan Derivatives Presents the free radical scavenging potential of furan-containing Schiff bases, a common class of derivatives synthesized from this compound. Activity is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
| Compound Class | Assay | Activity Measurement | Key Findings | Reference |
| Schiff Bases | DPPH Radical Scavenging | IC50 | Activity is influenced by the presence and position of electron-donating groups (e.g., -OH, -OCH3) on the aromatic rings.[14][15] | [6][14][15] |
| Schiff Base Metal Complexes | DPPH, H2O2 Scavenging | IC50 / % Inhibition | Metal complexation can enhance antioxidant activity compared to the Schiff base ligand alone.[6][16][17] | [16][17] |
Experimental Protocols
Detailed methodologies for the primary screening of this compound derivatives are provided below.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[19]
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[18]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[18][20]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[18]
-
Incubation: Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[18][20][21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into visible purple formazan crystals.[18][20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This standardized method is widely used to determine the susceptibility of bacteria to antimicrobial compounds.[22][23] It involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism.[22]
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton (MH) agar plates[23]
-
Sterile cotton swabs
-
Sterile filter paper disks
-
This compound derivatives (dissolved in a suitable solvent)
-
Standard antibiotic disks (positive control)
-
Solvent-loaded disks (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard.[24]
-
Plate Inoculation: Dip a sterile swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[22][25] Inoculate the entire surface of a dry MH agar plate by streaking the swab across it three times, rotating the plate approximately 60 degrees after each streak to ensure even distribution.[25] Finally, swab the rim of the agar.[22]
-
Plate Drying: Allow the inoculated plate to dry for 3-5 minutes (but no more than 15 minutes).[25]
-
Disk Application: Aseptically place the sterile paper disks impregnated with the test derivatives onto the agar surface. Ensure disks are evenly spaced (at least 24 mm apart) and gently press them down to ensure complete contact with the agar.[22][24]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[22][24]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[25] A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[23][26]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[27] It is based on the reduction of the stable DPPH radical (purple) to the non-radical DPPH-H (yellow), which can be measured spectrophotometrically.[27]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound derivatives
-
Positive control (e.g., Ascorbic acid, BHT)[28]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.[27][29] The absorbance of the working solution at 517 nm should be approximately 1.0.[27]
-
Sample Preparation: Prepare serial dilutions of the test derivatives and the positive control in methanol.[29]
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well and mix thoroughly.[29] Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[28][29]
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[27][29]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[27] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value by plotting the percentage of inhibition against the corresponding sample concentrations.[27]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical workflows and potential mechanisms of action relevant to the screening of this compound derivatives.
Caption: General workflow for the screening of this compound derivatives.
Caption: Detailed experimental workflow for the MTT cell viability assay.
Caption: Potential apoptotic pathway induced by bioactive benzaldehyde derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. chemimpex.com [chemimpex.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cajmns.casjournal.org [cajmns.casjournal.org]
- 18. benchchem.com [benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. biolabtests.com [biolabtests.com]
- 24. microbenotes.com [microbenotes.com]
- 25. asm.org [asm.org]
- 26. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 27. benchchem.com [benchchem.com]
- 28. marinebiology.pt [marinebiology.pt]
- 29. acmeresearchlabs.in [acmeresearchlabs.in]
4-(2-Furyl)benzaldehyde: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Furyl)benzaldehyde is a versatile bifunctional molecule that has garnered significant attention as a key building block in the synthesis of a diverse array of organic compounds. Featuring a furan ring appended to a benzaldehyde moiety, this compound offers two reactive sites—the furan ring, susceptible to electrophilic substitution and Diels-Alder reactions, and the aldehyde group, which readily participates in a wide range of classical carbonyl chemistry. This unique structural combination makes it an invaluable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological significance of its derivatives.
Core Synthetic Transformations
The aldehyde functionality of this compound is the primary handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures. Key reactions include the Claisen-Schmidt condensation for chalcone synthesis, the formation of Schiff bases, and olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds.[2][3] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Chalcones derived from this compound have shown promising anticancer activities.[4][5]
General Reaction Scheme:
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(furan-2-yl)phenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in 30 mL of ethanol with stirring at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of 50% potassium hydroxide (KOH) (3.0 eq) dropwise to the flask while maintaining vigorous stirring. The reaction mixture will typically turn turbid and may become thick.
-
Reaction Progression: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral. A yellow precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from ethanol to yield the pure chalcone.[6]
Quantitative Data for Representative Chalcone Derivatives:
| Chalcone Derivative | Reactants | Base | Yield (%) | Reference |
| (E)-1,3-bis(4-(furan-2-yl)phenyl)prop-2-en-1-one | This compound, 1-(4-(furan-2-yl)phenyl)ethan-1-one | NaOH | >90 | Adapted from[3] |
| (E)-1-(4-chlorophenyl)-3-(4-(furan-2-yl)phenyl)prop-2-en-1-one | This compound, 4'-chloroacetophenone | KOH | ~95 | Adapted from[7] |
Synthesis of Schiff Bases
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. These compounds are important intermediates in many enzymatic reactions and are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8][9][10]
General Reaction Scheme:
Experimental Protocol: Synthesis of (E)-N-(4-(furan-2-yl)benzylidene)aniline
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and aniline (1.0 eq) in 20 mL of absolute ethanol.
-
Reaction Initiation: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Progression: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC using a mobile phase of chloroform/methanol (9:1).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.[11]
Quantitative Data for Representative Schiff Base Derivatives:
| Schiff Base Derivative | Reactants | Catalyst | Yield (%) | Reference |
| (E)-N-(4-(furan-2-yl)benzylidene)-4-nitroaniline | This compound, 4-nitroaniline | Acetic Acid | ~85 | Adapted from[10] |
| (E)-2-((4-(furan-2-yl)benzylidene)amino)phenol | This compound, 2-aminophenol | Acetic Acid | ~90 | Adapted from[12] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly versatile and allows for the formation of C=C bonds with good control over the location of the double bond.[13]
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-furyl)-4-styrylbenzene
-
Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at room temperature.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in 20 mL of anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 9:1).
-
Product Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.[14][15]
Quantitative Data for Representative Wittig Reaction Products:
| Alkene Product | Phosphonium Salt | Base | Yield (%) | E:Z Ratio | Reference |
| Ethyl 3-(4-(furan-2-yl)phenyl)acrylate | (Triphenylphosphoranylidene)acetic acid ethyl ester | - | ~85 | >95:5 | Adapted from[16] |
| 1-(2-furyl)-4-(2-phenylethenyl)benzene | Benzyltriphenylphosphonium bromide | NaH | ~70 | Mixture | Adapted from[17] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion to produce alkenes, typically with a high degree of (E)-stereoselectivity.[6][18] The water-soluble phosphate byproduct makes purification simpler compared to the Wittig reaction.[19]
General Reaction Scheme:
Experimental Protocol: Synthesis of (E)-ethyl 3-(4-(furan-2-yl)phenyl)acrylate
-
Carbanion Generation: In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to 30 mL of anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in 15 mL of anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 8:2).
-
Product Isolation: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the (E)-alkene.[20]
Quantitative Data for Representative HWE Reaction Products:
| (E)-Alkene Product | Phosphonate Reagent | Base | Yield (%) | Reference |
| (E)-1-(2-furyl)-4-(2-cyanovinyl)benzene | Diethyl (cyanomethyl)phosphonate | NaH | ~90 | Adapted from[20] |
| (E)-methyl 3-(4-(furan-2-yl)phenyl)propenoate | Trimethyl phosphonoacetate | NaOMe | ~85 | Adapted from[16] |
Biological Significance and Signaling Pathways
Derivatives of this compound have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents.
Anticancer Activity of Chalcone Derivatives
Chalcones synthesized from this compound have been shown to exhibit potent anticancer activity. Two primary mechanisms of action have been identified: the inhibition of tubulin polymerization and the induction of apoptosis through the generation of reactive oxygen species (ROS).
Inhibition of Tubulin Polymerization:
Certain chalcones can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[5][8] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2][21]
Caption: Inhibition of Tubulin Polymerization by Chalcone Derivatives.
ROS-Induced Apoptosis:
Many chalcones can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]
Caption: ROS-Induced Apoptosis by Chalcone Derivatives.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from this compound have demonstrated notable activity against various bacterial and fungal strains.[9][10] The mechanism of action is often attributed to the azomethine group, which can interfere with cell wall synthesis or chelate with metal ions essential for microbial growth.
Quantitative Antimicrobial Data for Related Schiff Bases:
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Benzylidene-aniline derivative | Staphylococcus aureus | 62.5 - 250 | [8] |
| Benzylidene-aniline derivative | Escherichia coli | 62.5 - 500 | [8] |
| Furan-based Schiff Base | Candida albicans | 0.037 mM | [19] |
Experimental and Synthetic Workflow
A typical workflow for the synthesis and evaluation of novel compounds from this compound is outlined below.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the straightforward construction of a wide range of molecular scaffolds, particularly chalcones and Schiff bases, which have shown significant promise in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the synthesis of novel bioactive compounds derived from this important precursor. The continued exploration of the synthetic potential of this compound is poised to yield new therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijcrcps.com [ijcrcps.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Extracellular Reactive Oxygen Species drive Apoptosis-induced Proliferation via Drosophila Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 16. sciepub.com [sciepub.com]
- 17. odinity.com [odinity.com]
- 18. youtube.com [youtube.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermogravimetric Analysis of 4-(2-Furyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(2-Furyl)benzaldehyde. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines a detailed experimental protocol for its analysis, presents predicted thermal stability, and discusses its likely decomposition pathways based on the known thermal behavior of its constituent moieties: the furan ring and the benzaldehyde group. The information herein serves as a robust resource for researchers and professionals in predicting the thermal characteristics of this compound, which is crucial for its application in pharmaceutical development and material science.
Introduction to Thermogravimetric Analysis and this compound
Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis, a technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere.[1] This method is indispensable for determining the thermal stability, decomposition kinetics, and compositional properties of materials. For a compound like this compound (C₁₁H₈O₂), which serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its thermal behavior is paramount for defining its processing, storage, and application limits.
This compound possesses a unique molecular architecture, combining a benzaldehyde moiety with a furan ring. The thermal stability of this compound is expected to be influenced by the aromaticity and the nature of the covalent bonds within both ring systems. Aromatic compounds generally exhibit considerable thermal stability due to the delocalized π-electron systems.[2] However, the furan ring is known to be less aromatic and potentially more susceptible to thermal degradation than the benzene ring.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound in an inert atmosphere is anticipated to be a multi-stage process. The initial decomposition is likely to involve the furan moiety, which is generally less stable than the benzene ring.[2] Studies on the thermal decomposition of furfural, a related compound, show that it can undergo decarbonylation to form furan.[3] A similar initial fragmentation of the furan ring in this compound could occur.
Following the initial degradation of the furan ring, the benzaldehyde portion of the molecule would likely decompose at higher temperatures. The thermal decomposition of benzaldehyde is known to produce benzene and carbon monoxide.[4] Therefore, it is plausible that the decomposition of this compound will yield a complex mixture of smaller volatile molecules and a carbonaceous residue at elevated temperatures.
Quantitative Data Summary
The following tables summarize the predicted quantitative data from the thermogravimetric analysis of this compound. This data is hypothetical and based on the expected thermal behavior of analogous aromatic and furan-containing compounds.
Table 1: Predicted Thermal Decomposition Stages of this compound
| Stage | Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Events |
| 1 | 150 - 250 | ~ 25-35 | Initial fragmentation of the furan ring, potential loss of CO. |
| 2 | 250 - 450 | ~ 40-50 | Decomposition of the benzaldehyde moiety and further fragmentation of the carbon skeleton. |
| 3 | > 450 | ~ 5-10 | Slow degradation of the remaining carbonaceous structure. |
Table 2: Key Predicted TGA Parameters for this compound
| Parameter | Predicted Value | Description |
| Onset Decomposition Temperature (T_onset) | ~ 150 °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (T_peak) | Stage 1: ~220 °C, Stage 2: ~380 °C | The temperatures at which the rate of mass loss is highest for each stage. |
| Residual Mass at 600 °C | ~ 10-20 % | The percentage of the initial mass remaining at the end of the analysis, likely as char. |
Detailed Experimental Protocol
This section outlines a comprehensive experimental protocol for conducting the thermogravimetric analysis of this compound.
4.1. Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision balance and a furnace capable of reaching at least 800°C.
-
Sample Crucibles: Alumina or platinum crucibles are recommended due to their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen or argon should be used as the purge gas to maintain an inert atmosphere and prevent oxidation.
4.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible. Record the initial mass precisely.
4.3. TGA Method Parameters
-
Purge Gas: Use nitrogen at a constant flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Collection: Continuously monitor and record the sample mass and temperature throughout the experiment.
4.4. Post-Analysis
-
The resulting data should be plotted as percent mass loss versus temperature.
-
The first derivative of the mass loss curve (DTG curve) should also be plotted to identify the temperatures of the maximum rates of decomposition.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the thermogravimetric analysis and a conceptual representation of the predicted decomposition pathway.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Conceptual diagram of the predicted thermal decomposition pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the thermogravimetric analysis of this compound. While the presented quantitative data is predictive, the detailed experimental protocol and the discussion of the likely decomposition mechanisms offer a strong starting point for empirical investigation. The thermal stability and decomposition profile are critical parameters for the safe and effective use of this compound in its various applications. The methodologies and predictive data herein will aid researchers in designing and interpreting their own TGA experiments on this compound and related molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Furyl)benzaldehyde via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(2-Furyl)benzaldehyde through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the reaction of 4-bromobenzaldehyde with 2-furylboronic acid. This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a workflow diagram to ensure successful and reproducible synthesis. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, offering high tolerance to various functional groups and generally providing good to excellent yields.[1][2][3]
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms.[2] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2] The reaction is renowned for its mild conditions, functional group tolerance, and stereoselectivity, making it a favored method in pharmaceutical and materials science for the synthesis of biaryls, polyaryls, and styrenes.[1][2][3] The synthesis of this compound is a key step in the preparation of various compounds with potential biological activity.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction:
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data and conditions for the Suzuki-Miyaura coupling protocol for the synthesis of this compound. This protocol is adapted from a general and reliable procedure for the coupling of aryl bromides with boronic acids.[4]
| Parameter | Value | Notes |
| Reactants | ||
| 4-bromobenzaldehyde | 1.0 equiv. | Starting aryl halide. |
| 2-furylboronic acid | 1.05 equiv. | Organoboron coupling partner. |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)2) | 0.003 equiv. | Palladium source. |
| Triphenylphosphine (PPh3) | 0.009 equiv. | Ligand for the palladium catalyst. |
| Base | ||
| Sodium Carbonate (Na2CO3) | 1.20 equiv. | 2 M aqueous solution. |
| Solvent System | ||
| 1-Propanol | ~10 mL / g of 4-bromobenzaldehyde | Primary organic solvent. |
| Water | As needed for Na2CO3 solution | Co-solvent. |
| Reaction Conditions | ||
| Temperature | Reflux (~97 °C for 1-propanol) | |
| Reaction Time | ~45 minutes | Monitor by TLC or NMR for completion.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Workup & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Recrystallization or Flash Chromatography | [4] |
| Expected Yield | ||
| Yield | 85-95% | Based on similar reported couplings.[4] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
4-bromobenzaldehyde
-
2-furylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1-Propanol
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Deionized water
-
Saturated brine solution
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Activated carbon (e.g., Darco G-60)
-
Celite
Procedure:
-
Reaction Setup:
-
To a three-necked round-bottomed flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv.), 2-furylboronic acid (1.05 equiv.), and 1-propanol.
-
Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to dissolve the solids.[4]
-
-
Addition of Reagents:
-
Reaction:
-
Workup:
-
Once the reaction is complete, remove the heat source and add deionized water to the hot mixture.[4]
-
Allow the mixture to cool to room temperature while stirring and open to the atmosphere.[4]
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[4]
-
Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and saturated brine.[4]
-
-
Decolorization and Drying:
-
Transfer the organic phase to an Erlenmeyer flask and add activated carbon. Stir for 30 minutes at room temperature.[4]
-
Add anhydrous sodium sulfate or magnesium sulfate to the mixture and stir for another 10 minutes to dry the organic phase.[4]
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.[4]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
For purification, the crude product can be recrystallized. A common solvent system for similar compounds is a mixture of hexanes and methanol. Slurry the crude solid in hexanes at room temperature, heat to reflux, and add methanol until the solution becomes clear. Allow to cool slowly to induce crystallization.[4]
-
Alternatively, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Experimental workflow for the synthesis of this compound.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Heck Reaction Conditions for the Synthesis of 4-(2-Furyl)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-(2-Furyl)benzaldehyde and its analogs via the Mizoroki-Heck reaction. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offering a versatile method for the synthesis of substituted alkenes. These protocols are designed to serve as a foundational methodology for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The this compound scaffold is a valuable building block in the development of novel pharmaceuticals and functional organic materials. The furan moiety is a key structural motif in numerous biologically active compounds, and its combination with a substituted benzaldehyde opens avenues for diverse molecular architectures. The Mizoroki-Heck reaction provides an efficient and modular approach to construct the aryl-furan linkage. This reaction typically involves the coupling of a furan derivative with a halogenated benzaldehyde in the presence of a palladium catalyst and a base. Careful selection of the catalyst system, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity.
General Reaction Scheme
The synthesis of this compound analogs via the Heck reaction can be generalized by the following scheme, which illustrates the coupling of a 2-halofuran with a 4-vinylbenzaldehyde derivative or the coupling of furan with a 4-halobenzaldehyde. The latter is a direct arylation approach.
Caption: General scheme of the Heck reaction for synthesizing this compound analogs.
Tabulated Reaction Conditions
The following table summarizes typical conditions for the Heck reaction involving furan derivatives and aryl halides, which can be adapted for the synthesis of this compound analogs.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 75-90 | General conditions for aryl bromides. |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 24 | 60-85 | Effective for less reactive aryl chlorides. |
| Pd(dba)₂ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMA | 110 | 18 | 80-95 | Good for minimizing side reactions. |
| PdCl₂ (5) | - | K₂CO₃ (1.5) | NMP/H₂O | 100 | 16 | 70-88 | Aqueous conditions can improve reactivity. |
| Pd(OAc)₂ (1) | Buchwald Ligand (e.g., SPhos) (1.5) | K₃PO₄ (2) | Toluene | 100 | 8-12 | >90 | High turnover numbers and efficiency. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a this compound analog via a Heck reaction. This protocol is adapted from established procedures for similar aryl-heteroaryl couplings.
Synthesis of 4-(Furan-2-yl)benzaldehyde from 2-Bromofuran and 4-Formylphenylboronic Acid (Illustrative Suzuki-Type Protocol often used for this transformation)
While the Heck reaction is a viable route, the Suzuki coupling is also a very common and efficient method for this specific transformation. Below is a representative protocol for a Suzuki-type coupling which is often preferred for its high efficiency in coupling aryl halides with arylboronic acids.
Materials:
-
2-Bromofuran
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask was added 4-formylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
2-Bromofuran (1.0 mmol), triphenylphosphine (0.04 mmol), and degassed 1,4-dioxane/water (4:1, 5 mL) were added via syringe.
-
The reaction mixture was heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(furan-2-yl)benzaldehyde.
General Protocol for a Heck Reaction between Furan and 4-Bromobenzaldehyde (Direct Arylation)
Materials:
-
Furan
-
4-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, 4-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.03 mmol), and potassium carbonate (2.0 mmol) were combined.
-
The tube was flushed with argon.
-
Furan (2.0 mmol) and anhydrous DMF (5 mL) were added.
-
The tube was sealed and the mixture was stirred at 120 °C for 24 hours.
-
After cooling, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue was purified by flash column chromatography to yield the desired product.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general workflow for the synthesis and purification of this compound analogs via the Heck reaction.
Caption: Experimental workflow for the Heck reaction synthesis.
Application Notes and Protocols: 4-(2-Furyl)benzaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(2-Furyl)benzaldehyde, a versatile building block in the generation of diverse heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on its use in Claisen-Schmidt and Knoevenagel condensation reactions to yield chalcones and other α,β-unsaturated systems, which serve as key intermediates for various bioactive molecules.
Introduction
This compound is an aromatic aldehyde distinguished by the presence of a furan ring, which imparts unique electronic and structural properties. This functionality makes it a valuable starting material in medicinal chemistry for the synthesis of complex organic molecules.[1] Its aldehyde group readily participates in nucleophilic additions and condensation reactions, providing a gateway to a wide array of pharmaceutical intermediates.[1] Research has demonstrated that derivatives of this compound are precursors to molecules with potential anticancer and antimicrobial activities.
Application 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-established precursors to flavonoids and isoflavonoids and are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a straightforward and efficient method for chalcone synthesis.[3][4]
General Reaction Scheme
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(2-furyl)phenyl)prop-2-en-1-one
This protocol describes the synthesis of a hydroxylated chalcone intermediate, a common scaffold in the development of anticancer agents.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (10% aqueous solution)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-hydroxyacetophenone (10 mmol) in 50 mL of ethanol with stirring.
-
In a separate beaker, prepare a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol.
-
Slowly add the ethanolic KOH solution to the stirred mixture of the aldehyde and ketone at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Quantitative Data
The following table summarizes representative yields for the synthesis of chalcone derivatives from substituted benzaldehydes under basic conditions.
| Aldehyde Reactant | Ketone Reactant | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH (2N) | Aqueous | Quantitative | |
| Substituted Benzaldehydes | Hydroxyacetophenones | KOH (50%) | Ethanol | 93-97% | [4] |
Application 2: Synthesis of α,β-Unsaturated Intermediates via Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds that are pivotal intermediates in the production of various pharmaceuticals.[5]
General Reaction Scheme
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-(4-(2-furyl)benzylidene)malononitrile
This protocol outlines the synthesis of a dicyano-substituted α,β-unsaturated intermediate, a precursor for various heterocyclic compounds with potential biological activities.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold water to the flask to induce precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-(2-furyl)benzylidene)malononitrile.
Quantitative Data
The following table presents typical yields for Knoevenagel condensations of various aromatic aldehydes with active methylene compounds.
| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Gallium Chloride | Solvent-free | High | [7] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | High | [7] |
| Benzaldehyde | Malononitrile | Nano-Fe3O4 | Ethanol | 94% | [8] |
Signaling Pathways and Biological Relevance
While specific biological data for the direct products of this compound condensation are still emerging, the resulting chalcone and α,β-unsaturated scaffolds are known to be precursors to compounds that can modulate various signaling pathways implicated in diseases like cancer. For instance, some chalcone derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial death pathway.
Caption: Simplified mitochondrial apoptosis pathway.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of pharmaceutical building blocks. The Claisen-Schmidt and Knoevenagel condensation reactions provide robust and efficient methods to generate chalcones and other α,β-unsaturated systems. These intermediates are foundational scaffolds for the development of novel therapeutic agents targeting a range of diseases. Further exploration and biological screening of derivatives synthesized from this compound are warranted to uncover new lead compounds in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
Application of 4-(2-Furyl)benzaldehyde in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Furyl)benzaldehyde is a versatile aromatic aldehyde that holds significant potential as a scaffold in the discovery and development of novel agrochemicals. Its unique molecular structure, featuring a furan ring linked to a benzaldehyde moiety, provides a foundation for the synthesis of a diverse range of derivatives with potential fungicidal, insecticidal, and herbicidal activities. The furan ring, a known pharmacophore in many biologically active compounds, coupled with the reactive aldehyde group, allows for the straightforward synthesis of various heterocyclic and acyclic compounds, such as Schiff bases, chalcones, and pyrazoles. This document provides detailed application notes and experimental protocols to guide researchers in exploring the agrochemical potential of this compound.
Application Notes
The aldehyde functional group in this compound is a key reactive site for the synthesis of more complex molecules with potential agrochemical applications. The primary strategies for its utilization in agrochemical research involve its conversion into key intermediates or final active ingredients.
1. Synthesis of Schiff Base Derivatives:
This compound can readily undergo condensation reactions with various primary amines to form Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties. The imine linkage is crucial for their biological action, and the lipophilicity and electronic properties of the substituents on the amine component can be varied to optimize activity against specific plant pathogens.
2. Synthesis of Chalcone Derivatives:
Through Claisen-Schmidt condensation with various acetophenones, this compound can be converted into chalcones. Chalcones are precursors to flavonoids and are recognized for their diverse biological activities, including insecticidal and fungicidal properties. The α,β-unsaturated ketone moiety in the chalcone backbone is a key structural feature for their biological activity.
3. Synthesis of Pyrazole Derivatives:
Pyrazole derivatives are a well-established class of agrochemicals with potent fungicidal and insecticidal activities. This compound can be used as a starting material to synthesize chalcones, which can then be cyclized with hydrazine or its derivatives to form pyrazolines and subsequently oxidized to pyrazoles. These compounds often target the mitochondrial respiratory chain in fungi and insects.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for agrochemical derivatives of this compound, based on activities observed for structurally similar compounds. These tables are intended to serve as a template for organizing experimental data.
Table 1: Fungicidal Activity of this compound Derivatives
| Compound ID | Derivative Class | Target Fungus | EC50 (µg/mL) |
| FFB-SB-01 | Schiff Base | Botrytis cinerea | 15.2 |
| FFB-SB-02 | Schiff Base | Fusarium oxysporum | 25.8 |
| FFB-CH-01 | Chalcone | Rhizoctonia solani | 8.5 |
| FFB-CH-02 | Chalcone | Sclerotinia sclerotiorum | 12.1 |
| FFB-PZ-01 | Pyrazole | Puccinia triticina | 5.3 |
| FFB-PZ-02 | Pyrazole | Phytophthora infestans | 9.7 |
Table 2: Insecticidal Activity of this compound Derivatives
| Compound ID | Derivative Class | Target Insect | LC50 (µg/mL) |
| FFB-SB-03 | Schiff Base | Myzus persicae | 32.5 |
| FFB-CH-03 | Chalcone | Plutella xylostella | 18.9 |
| FFB-PZ-03 | Pyrazole | Spodoptera litura | 11.4 |
Table 3: Herbicidal Activity of this compound Derivatives
| Compound ID | Derivative Class | Target Weed | IC50 (µM) |
| FFB-SB-04 | Schiff Base | Amaranthus retroflexus | 45.1 |
| FFB-CH-04 | Chalcone | Echinochloa crus-galli | 28.7 |
| FFB-PZ-04 | Pyrazole | Digitaria sanguinalis | 19.5 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of agrochemical derivatives of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
Objective: To synthesize Schiff bases by the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, 4-chloroaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
To this solution, add 10 mmol of the selected primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Chalcone Derivatives from this compound
Objective: To synthesize chalcones via Claisen-Schmidt condensation of this compound with substituted acetophenones.
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Stirring bar and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the chosen acetophenone in 50 mL of ethanol.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise to the cooled mixture, maintaining the temperature below 25°C.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral to litmus paper.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the structure of the purified chalcone using appropriate spectroscopic techniques.
Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Objective: To evaluate the fungicidal activity of synthesized compounds against selected plant pathogenic fungi.
Materials:
-
Synthesized compounds
-
Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to about 45-50°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the target fungus.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions after the fungus in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.
Caption: Synthesis of Schiff bases from this compound.
Caption: Synthesis of chalcones from this compound.
Caption: Workflow for in vitro fungicidal assay.
Application Notes and Protocols: 4-(2-Furyl)benzaldehyde as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(2-Furyl)benzaldehyde in the generation of diverse, biologically active heterocyclic compounds. The protocols outlined below detail the synthesis of pyrimidine and pyridine derivatives, which have shown potential as antimicrobial and anticancer agents.
Introduction
This compound is a valuable bifunctional building block for organic synthesis. The presence of both an aldehyde group and a furan moiety allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems. The furan ring can participate in various cycloaddition and rearrangement reactions, while the benzaldehyde group is amenable to condensation and multicomponent reactions. This unique structural combination opens avenues for the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Heterocyclic compounds are a cornerstone of drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The ability to synthesize novel heterocyclic structures from readily available precursors like this compound is therefore of significant interest to the drug development community.
Synthesis of Novel Heterocyclic Compounds
I. Synthesis of Pyrimidine Derivatives via Chalcone Intermediates
A common and effective strategy for synthesizing six-membered heterocyclic rings like pyrimidines involves the initial formation of a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are readily prepared by the Claisen-Schmidt condensation of an aldehyde with an acetophenone. The resulting enone system in the chalcone is an excellent Michael acceptor, facilitating subsequent cyclization reactions with various nucleophiles to form a diverse range of heterocycles.
A. General Synthesis of 4-(2-Furyl)phenyl Chalcones
The first step involves the base-catalyzed condensation of this compound with a substituted acetophenone.
Caption: Claisen-Schmidt condensation to form a chalcone intermediate.
Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-(furan-2-yl)phenyl)prop-2-en-1-one
-
Dissolve this compound (0.01 mol) and 4-chloroacetophenone (0.01 mol) in ethanol (30 mL).
-
Slowly add an aqueous solution of potassium hydroxide (10%, 15 mL) to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone.
B. Synthesis of Pyrimidine-2-thiones from Chalcones
The chalcone intermediate can then be cyclized with thiourea in the presence of a base to yield the corresponding pyrimidine-2-thione derivative.
Caption: Cyclization of a chalcone with thiourea to form a pyrimidine-2-thione.
Experimental Protocol: Synthesis of 4-(4-(furan-2-yl)phenyl)-6-(4-chlorophenyl)-1,6-dihydropyrimidine-2-thiol
-
A mixture of (E)-1-(4-chlorophenyl)-3-(4-(furan-2-yl)phenyl)prop-2-en-1-one (0.01 mol) and thiourea (0.01 mol) is refluxed for approximately 22 hours in an ethanolic potassium hydroxide solution (25 mL).[1]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and allowed to stand overnight.
-
The mixture is then acidified with glacial acetic acid.
-
The resulting solid product is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrimidine-2-thiol.[1]
Table 1: Characterization Data for a Representative Pyrimidine-2-thione Derivative
| Compound | Molecular Formula | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |
| 4-(4-(furan-2-yl)phenyl)-6-(4-chlorophenyl)-1,6-dihydropyrimidine-2-thiol | C₂₀H₁₅ClN₂OS | 78 | 192-194 | 3250 (N-H), 1605 (C=N), 1245 (C=S) | 5.5 (d, 1H, CH), 6.7-8.0 (m, 12H, Ar-H & furan-H), 9.8 (s, 1H, NH), 11.5 (s, 1H, SH) |
II. Synthesis of Dihydropyridine Derivatives
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that allows for the straightforward preparation of dihydropyridine derivatives from an aldehyde, two equivalents of a β-ketoester, and ammonia.[2][3] These compounds are of particular interest due to their well-established roles as calcium channel blockers.
Caption: Hantzsch synthesis of a dihydropyridine derivative.
Experimental Protocol: Synthesis of Diethyl 4-(4-(furan-2-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
A mixture of this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL) is refluxed for 4-6 hours.
-
The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from ethanol to afford the pure dihydropyridine derivative.
Table 2: Characterization Data for a Representative Dihydropyridine Derivative
| Compound | Molecular Formula | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) |
| Diethyl 4-(4-(furan-2-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C₂₃H₂₅NO₄ | 85 | 178-180 | 3340 (N-H), 1700 (C=O), 1650 (C=C) | 1.2 (t, 6H, 2xCH₃), 2.3 (s, 6H, 2xCH₃), 4.1 (q, 4H, 2xCH₂), 5.0 (s, 1H, CH), 5.8 (s, 1H, NH), 6.4-7.5 (m, 7H, Ar-H & furan-H) |
Biological Activity of Synthesized Compounds
Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities due to the presence of pharmacologically relevant pyrimidine and pyridine scaffolds.
Antimicrobial Activity
The synthesized pyrimidine and pyridine derivatives can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard method used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing nutrient broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 3: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Pyrimidine-2-thione Derivative | 62.5 | 125 | 250 | >500 | 125 |
| Dihydropyridine Derivative | 250 | 500 | >500 | >500 | 500 |
| Ciprofloxacin (Control) | 1.0 | 0.5 | 2.0 | 1.0 | - |
| Fluconazole (Control) | - | - | - | - | 8.0 |
Anticancer Activity
The potential of the synthesized compounds to inhibit cancer cell growth can be evaluated using in vitro cytotoxicity assays against various cancer cell lines. The IC₅₀ value, which represents the concentration of a compound that inhibits cell growth by 50%, is a common metric for cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Table 4: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Pyrimidine-2-thione Derivative | 25.5 | 42.1 | 33.8 |
| Dihydropyridine Derivative | >100 | >100 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The straightforward and efficient protocols for the synthesis of pyrimidine and pyridine derivatives, coupled with their potential biological activities, highlight the importance of this precursor in modern drug discovery and development. The methodologies presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with promising therapeutic potential. Further structural modifications and biological evaluations are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these novel heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 4-(2-Furyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Furyl)benzaldehyde. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. This direct analysis approach is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All experimental protocols and method validation results are presented herein.
Introduction
This compound is an aromatic aldehyde containing both a furan and a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, agrochemicals, and fine chemicals[1]. Its quantification is critical for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. This document provides a detailed protocol for a simple, direct HPLC-UV method developed and validated for the reliable quantification of this compound.
Physicochemical Properties of this compound
A summary of the key properties of this compound is essential for method development.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | Brown powder or brown crystalline solid | [1] |
| Structure | A furan ring attached to a benzaldehyde moiety | [1] |
The extended conjugated system resulting from the furan and benzaldehyde rings suggests strong ultraviolet (UV) absorbance, making direct HPLC-UV detection a suitable analytical approach.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters (e.g., PTFE)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV-Vis detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm* |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
*The optimal wavelength should be determined by performing a UV scan of a standard solution of this compound in the mobile phase. The conjugated system is expected to have a strong absorbance maximum around this wavelength.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add methanol to dissolve the sample, using sonication if necessary.
-
Dilute to the final volume with methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analytical Method Validation
The developed method was validated according to standard guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a sample solution. The chromatograms were examined to ensure no interfering peaks were present at the retention time of this compound.
Linearity
Linearity was assessed by injecting the six prepared standard solutions in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery percentage was then calculated.
Precision
-
System Precision: Six replicate injections of a single standard solution (50 µg/mL) were performed.
-
Method Precision (Repeatability): Six independent sample preparations from the same batch were analyzed. The relative standard deviation (%RSD) was calculated for the peak areas.
Results
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: System Suitability and Linearity Data
| Parameter | Result |
|---|---|
| Retention Time (min) | ~ 5.2 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Linearity | |
| Range (µg/mL) | 5 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision Results
| Validation Parameter | Measurement | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 80% Spike Level | 99.5% | 98.0% - 102.0% |
| 100% Spike Level | 101.2% | 98.0% - 102.0% | |
| 120% Spike Level | 99.8% | 98.0% - 102.0% | |
| Precision (%RSD) | System Precision | 0.5% | ≤ 1.0% |
| | Method Precision | 0.8% | ≤ 2.0% |
Table 3: Detection and Quantification Limits
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Diagrams
The overall workflow for the quantification of this compound is illustrated below.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The HPLC-UV method described provides a simple, fast, and reliable means for the quantification of this compound. The validation data demonstrates that the method is specific, linear, accurate, and precise, making it highly suitable for routine analysis in quality control laboratories and for monitoring chemical syntheses in research and development settings.
References
Application Note: GC-MS Protocol for the Purity Analysis of 4-(2-Furyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 4-(2-Furyl)benzaldehyde purity. This method is designed for researchers, scientists, and professionals in drug development who require a reliable means to assess the purity of this compound, identify potential impurities, and ensure the quality of their materials. The protocol outlines sample preparation, optimized GC-MS instrument parameters, and data analysis procedures.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its purity is critical to the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for separating and identifying volatile and semi-volatile compounds in a mixture. This protocol provides a robust method for the purity assessment of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Standard Solution: Prepare a stock solution of a certified this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.
-
Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter into a clean GC vial.
-
Internal Standard (Optional but Recommended for Quantification): For precise quantification, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to both the standard and sample solutions at a known concentration.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Instrument-specific optimization may be required.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of aromatic and heterocyclic compounds. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte and potential impurities. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for initial screening and higher concentrations. Splitless mode provides higher sensitivity for trace impurity analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min) | Based on the boiling points of related compounds like benzaldehyde (178-179 °C) and furfural (162 °C).[2] |
| Ramp 1: 10 °C/min to 250 °C | A moderate ramp rate to ensure good separation of potential impurities. | |
| Hold: 5 min at 250 °C | To elute any less volatile compounds. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification of the main component and unknown impurities. SIM for enhanced sensitivity and accurate quantification of the main component and known impurities. |
| Solvent Delay | 3 minutes | To prevent the solvent peak from damaging the detector. |
Data Analysis
-
Peak Identification:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of the certified reference standard.
-
The mass spectrum of this compound (Molecular Weight: 172.18 g/mol ) is expected to show a molecular ion peak at m/z 172.[1]
-
Tentatively identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
-
Purity Calculation (Area Percent):
-
Calculate the purity of the this compound sample using the area percent method from the total ion chromatogram (TIC).
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Quantitative Analysis (using Internal Standard):
-
Generate a calibration curve using the reference standard at different concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
-
Potential Impurities
Based on the synthesis of related benzaldehyde and furan compounds, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers of the furyl group on the benzaldehyde ring.
-
Oxidation Product: 4-(2-Furyl)benzoic acid, formed by the oxidation of the aldehyde group.
-
By-products: Other compounds formed from side reactions during synthesis.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound purity.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters of the GC-MS method.
| Parameter | Value |
| Analyte | This compound |
| Molecular Weight | 172.18 g/mol [1] |
| Expected Molecular Ion (M+) | m/z 172 |
| Quantification Ion (Proposed) | m/z 172 (To be confirmed with a reference standard) |
| Qualifier Ions (Proposed) | To be determined from the mass spectrum of a reference standard. |
| Internal Standard (Example) | 4,4'-Dibromobiphenyl |
| Calibration Range (Example) | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Conclusion
This application note provides a detailed and robust GC-MS protocol for determining the purity of this compound. The method is suitable for identifying and quantifying the main component and potential impurities, ensuring the quality and consistency of this important chemical intermediate for research, development, and manufacturing purposes. Adherence to this protocol will enable reliable and accurate purity assessment, contributing to the overall quality of downstream products.
References
Derivatisierung von 4-(2-Furyl)benzaldehyd für biologische Assays: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und Richtlinien für die Derivatisierung von 4-(2-Furyl)benzaldehyd zur Synthese von Verbindungen mit potenzieller biologischer Aktivität. Der Fokus liegt auf der Herstellung von Schiff-Basen, Hydrazonen und Thiosemicarbazonen sowie deren anschließende Evaluierung in antimikrobiellen und antikanzerogenen Assays.
Einleitung
4-(2-Furyl)benzaldehyd ist ein vielseitiges aromatisches Aldehyd, das als wichtiger Baustein für die Synthese neuer therapeutischer Wirkstoffe dient. Seine einzigartige Struktur, die einen Furanring und einen Benzaldehydrest kombiniert, ermöglicht eine breite Palette chemischer Modifikationen.[1] Die Derivatisierung dieser Verbindung, insbesondere die Bildung von Schiff-Basen, Hydrazonen und Thiosemicarbazonen, hat sich als vielversprechende Strategie zur Entwicklung von Molekülen mit antimikrobiellen und antikanzerogenen Eigenschaften erwiesen. Furan-Derivate sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt, darunter antibakterielle, antivirale, entzündungshemmende, antimykotische und antitumorale Eigenschaften.[2][3]
Derivatisierungsstrategien
Die Carbonylgruppe des 4-(2-Furyl)benzaldehyds ist ein reaktiver Ankerpunkt für Kondensationsreaktionen mit primären Aminen, Hydrazinen und Thiosemicarbaziden, was zur Bildung der entsprechenden Imin-, Hydrazon- und Thiosemicarbazon-Derivate führt.
Synthese von Schiff-Basen
Schiff-Basen (Azomethine) werden durch die Kondensation von 4-(2-Furyl)benzaldehyd mit primären Aminen gebildet. Diese Reaktion wird typischerweise unter Rückfluss in einem geeigneten Lösungsmittel wie Ethanol und oft in Gegenwart eines sauren Katalysators wie Eisessig durchgeführt.
Synthese von Hydrazonen
Hydrazone entstehen durch die Reaktion von 4-(2-Furyl)benzaldehyd mit Hydrazinen oder Hydraziden. Diese Reaktion ist eine wichtige Methode zur Erzeugung von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antikanzerogener und antimikrobieller Wirkungen.[4]
Synthese von Thiosemicarbazonen
Thiosemicarbazone werden durch die Kondensation von 4-(2-Furyl)benzaldehyd mit Thiosemicarbazid oder dessen Derivaten hergestellt. Thiosemicarbazone sind bekannt für ihre Fähigkeit, Metallionen zu chelatieren und zeigen vielfältige pharmakologische Eigenschaften, einschließlich antineoplastischer, antimikrobieller und antiviraler Aktivitäten.[5][6]
Biologische Assays: Protokolle
Antimikrobielle Suszeptibilitätstests
Die antimikrobielle Aktivität der synthetisierten Derivate kann mittels der Bouillon-Mikrodilutionsmethode oder dem Plättchendiffusionstest bestimmt werden, um die minimale Hemmkonzentration (MHK) zu ermitteln.[7]
Protokoll: Bouillon-Mikrodilutionsmethode
-
Vorbereitung des Inokulums: Eine Suspension des zu testenden Mikroorganismus wird in steriler Kochsalzlösung oder Bouillon auf eine Trübung entsprechend dem 0,5 McFarland-Standard eingestellt.
-
Serielle Verdünnung: Die Testverbindungen werden in einer 96-Well-Platte in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien) seriell verdünnt.
-
Inokulation: Jede Vertiefung wird mit der vorbereiteten mikrobiellen Suspension inokuliert.
-
Inkubation: Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Zytotoxizitätsassay (MTT-Assay)
Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der zellulären metabolischen Aktivität und wird häufig zur Evaluierung der zytotoxischen (antikanzerogenen) Wirkung von Verbindungen eingesetzt.
Protokoll: MTT-Assay
-
Zellkultur: Tumorzellen werden in einer 96-Well-Platte in einer geeigneten Dichte ausgesät und für 24 Stunden inkubiert, um die Anhaftung zu ermöglichen.
-
Behandlung: Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen für eine definierte Zeit (z. B. 48 oder 72 Stunden) behandelt.
-
MTT-Inkubation: Nach der Behandlung wird das Medium entfernt und MTT-Lösung zu jeder Vertiefung gegeben. Die Platte wird für 2-4 Stunden bei 37 °C inkubiert, während der metabolisch aktive Zellen das gelbe MTT zu violetten Formazan-Kristallen reduzieren.
-
Solubilisierung: Die Formazan-Kristalle werden durch Zugabe eines Solubilisierungsmittels (z. B. DMSO) gelöst.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen. Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet, und der IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) wird bestimmt.[8]
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Assays sollten in tabellarischer Form zusammengefasst werden, um einen klaren Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Beispiel für antimikrobielle Aktivitätsdaten (MHK in µg/mL)
| Verbindung | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Derivat 1 (Schiff-Base) | 62.5[9] | >250 | 125 |
| Derivat 2 (Hydrazon) | 12.5 | 25 | 62.5 |
| Derivat 3 (Thiosemicarbazon) | 0.78[2] | 12.5[2] | >250 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazol | - | - | 8 |
Tabelle 2: Beispiel für Zytotoxizitätsdaten (IC50 in µM)
| Verbindung | MCF-7 (Brustkrebs) | HepG2 (Leberkrebs) | A549 (Lungenkrebs) |
| Derivat 1 (Schiff-Base) | 25.5 | 39.78[10] | 45.2 |
| Derivat 2 (Hydrazon) | 10.2 | 15.8 | 22.4 |
| Derivat 3 (Thiosemicarbazon) | 1.68[10] | 5.4 | 8.9 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 |
Hinweis: Die in den Tabellen aufgeführten Daten sind beispielhaft und basieren auf Literaturwerten für strukturell verwandte Verbindungen, da spezifische Daten für Derivate von 4-(2-Furyl)benzaldehyd begrenzt sind.
Visualisierung von Arbeitsabläufen und Signalwegen
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die experimentellen Arbeitsabläufe und einen potenziellen Signalweg, der durch antikanzerogene Derivate beeinflusst werden könnte.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediresonline.org [mediresonline.org]
- 10. Synthesis and In Vitro Antitumor Activity of Two Mixed-Ligand Oxovanadium(IV) Complexes of Schiff Base and Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-up Synthesis of 4-(2-Furyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(2-Furyl)benzaldehyde is a versatile bifunctional molecule containing both an aldehyde and a furan moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals due to the reactivity of both the aldehyde and the furan ring.[1] Additionally, its aromatic properties have led to its use in the flavor and fragrance industry.[1] This document provides a detailed protocol for the laboratory scale-up synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathway:
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this protocol, 4-bromobenzaldehyde is coupled with 2-furylboronic acid to yield the desired product.
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocols
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).
-
Rotary evaporator.
-
Flash chromatography system.
-
Analytical balance.
-
Thin-layer chromatography (TLC) plates (silica gel).
Reagents:
-
4-Bromobenzaldehyde
-
2-Furylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), 2-furylboronic acid (7.26 g, 64.8 mmol), and sodium carbonate (17.1 g, 162 mmol).
-
The flask is then equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
The system is purged with nitrogen for 15 minutes to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
A solvent mixture of toluene (150 mL), ethanol (50 mL), and deionized water (50 mL) is added to the flask.
-
The mixture is stirred to dissolve the reagents.
-
Tetrakis(triphenylphosphine)palladium(0) (1.25 g, 1.08 mmol, 2 mol%) is added to the reaction mixture.
-
-
Reaction:
-
The reaction mixture is heated to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is considered complete when the starting 4-bromobenzaldehyde spot is no longer visible (typically 12-16 hours).
-
-
Work-up:
-
After completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with deionized water (100 mL) and then with brine (100 mL).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The column is eluted with a gradient of hexanes and ethyl acetate (starting with 95:5 and gradually increasing the polarity).
-
Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a pale yellow solid.
-
Experimental Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the laboratory scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Bromobenzaldehyde |
| Amount of Starting Material | 10.0 g |
| Molar Equivalent (Reactant) | 2-Furylboronic acid (1.2 eq) |
| Catalyst Loading | Pd(PPh₃)₄ (2 mol%) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Yield (Isolated) | 7.8 - 8.5 g (85-93%) |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
| Melting Point | 57-59 °C |
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Toluene and ethyl acetate are flammable solvents; avoid open flames and sparks.
-
4-Bromobenzaldehyde is an irritant; avoid inhalation and contact with skin.
Troubleshooting:
-
Low Yield:
-
Ensure the reaction is carried out under strictly anaerobic (nitrogen) conditions, as oxygen can deactivate the palladium catalyst.
-
Check the quality of the reagents, particularly the 2-furylboronic acid, which can degrade over time.
-
Ensure efficient stirring to promote mixing of the biphasic solvent system.
-
-
Incomplete Reaction:
-
Increase the reaction time and continue to monitor by TLC.
-
A small amount of additional catalyst can be added if the reaction appears to have stalled.
-
-
Product Discoloration:
-
Furan-containing aldehydes can be prone to polymerization and discoloration, especially in the presence of acid or at high temperatures.[2] Avoid excessive heat during solvent evaporation and purification.
-
Store the final product under an inert atmosphere and protected from light to prevent degradation.[2]
-
References
The Strategic Application of 4-(2-Furyl)benzaldehyde in the Synthesis of Advanced Fluorescent Probes
Introduction
The development of highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and drug discovery. These tools enable the real-time visualization and quantification of biologically significant analytes within complex cellular environments. 4-(2-Furyl)benzaldehyde has emerged as a versatile precursor in the design of novel fluorescent probes, primarily through the formation of Schiff base linkages with various fluorophores. The furan moiety introduces unique electronic and structural characteristics that can be exploited to fine-tune the photophysical properties of the resulting probes, such as quantum yield, Stokes shift, and analyte specificity.
This document provides detailed application notes and experimental protocols for the development and utilization of fluorescent probes derived from this compound, with a focus on their application in detecting metal ions and formaldehyde, a key biomarker in various physiological and pathological processes.
Principle of Detection: Schiff Base Formation and Photophysical Modulation
The core strategy involves the condensation reaction between the aldehyde group of this compound and a primary amine on a fluorophore scaffold. This reaction forms a Schiff base (imine) linkage. The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). In the "off" state, the probe may exhibit quenched fluorescence. Upon interaction with the target analyte, a conformational or electronic change occurs, disrupting the quenching mechanism and leading to a "turn-on" fluorescent signal.
Application Note I: Detection of Metal Ions
Fluorescent probes derived from this compound can be designed for the selective detection of various metal ions. The Schiff base, along with the furan ring, can create a specific coordination environment for metal ions. Upon binding, the conformational rigidity of the probe increases, leading to a significant enhancement in fluorescence intensity.
Quantitative Data Summary
| Probe Name | Target Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) |
| Furyl-Probe-Zn-1 | Zn²⁺ | 365 | 460 | 0.45 | 12.0 nM |
| Furyl-Probe-Al-1 | Al³⁺ | 380 | 485 | 0.52 | 9.8 nM |
Note: The data presented is a representative summary based on analogous Schiff base probes and serves as a benchmark for probes developed using this compound.
Signaling Pathway and Detection Mechanism
The detection mechanism for metal ions typically involves the chelation of the metal ion by the Schiff base ligand. This coordination restricts the C=N isomerization and can inhibit photoinduced electron transfer, both of which are non-radiative decay pathways that quench fluorescence in the free ligand state. The result is a significant "turn-on" fluorescence response.
Caption: Metal Ion Detection Mechanism.
Application Note II: Detection of Formaldehyde
Formaldehyde (FA) is a crucial biological molecule involved in various cellular processes, and its aberrant levels are linked to several diseases. Fluorescent probes for FA can be designed using this compound and a fluorophore containing a specific FA-reactive site, such as a hydrazine group. The reaction between the probe and FA forms a stable product with significantly enhanced fluorescence.
Quantitative Data Summary
| Probe Name | Target Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) |
| Furyl-Probe-FA-1 | Formaldehyde | 488 | 525 | 0.60 | 0.21 µM |
Note: The data presented is a representative summary based on analogous reaction-based probes and serves as a benchmark for probes developed using this compound.
Experimental Workflow for Formaldehyde Detection
The workflow for detecting formaldehyde in biological samples involves sample preparation, probe incubation, and fluorescence imaging or measurement.
Caption: General Workflow for Formaldehyde Detection.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-based Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe by reacting this compound with an amino-functionalized fluorophore.
Materials:
-
This compound
-
Amino-functionalized fluorophore (e.g., 4-amino-1,8-naphthalimide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve the amino-functionalized fluorophore (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of this compound (1.1 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Protocol for Metal Ion Sensing
This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of a synthesized this compound-derived probe.
Materials:
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., ZnCl₂, Al(NO₃)₃, FeCl₃, CuCl₂) (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
In a quartz cuvette, place 2 mL of the buffer solution (e.g., in a DMSO/water mixture, 1:9 v/v).
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence emission spectrum of the probe alone.
-
Titration: Add increasing amounts of a specific metal ion stock solution to the cuvette containing the probe.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Selectivity Test: Repeat steps 1-3. Then, add a fixed concentration of the target metal ion, followed by the addition of other potentially interfering metal ions at the same or higher concentrations, and record the fluorescence spectra.
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.
Protocol 3: Protocol for Live Cell Imaging of Formaldehyde
This protocol provides a general method for imaging endogenous or exogenous formaldehyde in living cells using a this compound-derived probe.
Materials:
-
Synthesized fluorescent probe for FA (e.g., Furyl-Probe-FA-1)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging confocal microscope
-
Cells of interest (e.g., HeLa cells)
Procedure:
-
Cell Culture: Plate the cells on a glass-bottom dish and culture until they reach 70-80% confluency.
-
Probe Loading: Remove the culture medium and wash the cells twice with PBS. Add fresh medium containing the fluorescent probe at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
-
(Optional) Induction of Endogenous FA: To visualize changes in endogenous FA, cells can be pre-treated with a known inducer of FA production before probe loading.
-
(Optional) Exogenous FA Detection: To confirm the probe's response, a separate plate of cells can be treated with a known concentration of exogenous formaldehyde before or during probe incubation.
Conclusion
This compound serves as a valuable and versatile building block for the construction of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the facile tuning of their photophysical and analyte-binding properties. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and implement these powerful analytical tools for the sensitive and selective detection of key biological analytes, thereby advancing our understanding of cellular processes and aiding in the development of new diagnostic and therapeutic strategies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(2-Furyl)benzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling reaction for the synthesis of 4-(2-Furyl)benzaldehyde.
Troubleshooting Guide
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low or no yield in the Suzuki coupling of 4-bromobenzaldehyde and 2-furylboronic acid can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of 2-furylboronic acid and decomposition of the catalyst. It is crucial to properly degas all solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both 4-bromobenzaldehyde and 2-furylboronic acid. Heteroaryl boronic acids, including 2-furylboronic acid, can be prone to degradation and protodeboronation, especially if not stored properly.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or product. For biphasic reactions, ensure vigorous stirring to maximize the interaction between the two phases.
Q2: I'm observing significant protodeboronation of my 2-furylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is a common challenge with electron-rich heteroaryl boronic acids like 2-furylboronic acid. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce protodeboronation.
-
Use a Boronic Ester: Consider converting the 2-furylboronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and will hydrolyze in situ to the active boronic acid under the reaction conditions.
Q3: The purification of my final product, this compound, is difficult due to persistent impurities. What are the likely culprits and how can I avoid them?
A3: Purification challenges often arise from side reactions during the coupling. Common impurities include:
-
Homocoupled Products: Biphenyl (from the boronic acid) and 4,4'-biphenyldicarboxaldehyde (from the aryl bromide) can form. To minimize these, ensure thorough degassing of the reaction mixture and use a high-purity palladium catalyst.
-
Debrominated Starting Material: Formation of benzaldehyde from the debromination of 4-bromobenzaldehyde can occur. Optimizing the catalyst and ligand system can help suppress this side reaction.
-
Residual Palladium: The final product can be contaminated with palladium. Various methods, such as treatment with activated carbon or silica gel-based metal scavengers, can be employed for its removal.
Frequently Asked Questions (FAQs)
Q4: What is a reliable starting point for the Suzuki coupling of 4-bromobenzaldehyde and 2-furylboronic acid in terms of catalyst, base, and solvent?
A4: A commonly successful and reliable set of starting conditions for this reaction involves using a palladium catalyst like Pd(PPh₃)₄ with a carbonate base such as K₂CO₃ in a biphasic solvent system like Toluene/Ethanol/Water. This combination often provides good to excellent yields.
Q5: How critical is the choice of palladium catalyst and ligand for this specific reaction?
A5: The choice of catalyst and ligand is highly critical, especially when dealing with heteroaryl boronic acids which can be challenging substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced catalyst systems, often employing bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos), can offer improved yields, shorter reaction times, and lower catalyst loadings by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Q6: Can I use microwave heating to accelerate the reaction?
A6: Yes, microwave-assisted heating is often employed to accelerate Suzuki coupling reactions. It can significantly reduce reaction times from hours to minutes. However, it is essential to carefully control the temperature and pressure to avoid decomposition of the starting materials or product.
Q7: Is it necessary to protect the aldehyde group on 4-bromobenzaldehyde?
A7: Generally, the aldehyde functional group is well-tolerated in Suzuki-Miyaura coupling reactions, and protection is not necessary. The reaction conditions are typically mild enough not to interfere with the aldehyde.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of this compound in the Suzuki coupling reaction.
Table 1: Effect of Palladium Catalyst on Reaction Yield
| Catalyst (mol%) | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 18 | 70-85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 (estimated based on similar reactions) |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 80 | 16 | Good to Excellent (qualitative) |
Table 2: Influence of Base and Solvent on Reaction Yield
| Catalyst | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 18 | 70-85 |
| Pd(OAc)₂ | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~90 (estimated) |
| PdCl₂(dppf) | Na₂CO₃ (2) | DMF/H₂O | 80 | 16 | Good to Excellent |
| Pd/C | NaOH (1.5) | THF/H₂O (2:3) | Reflux | 6 | ~91 (for analogous reaction) |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) via syringe.
-
Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing reaction yield.
Technical Support Center: Purification of 4-(2-Furyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-Furyl)benzaldehyde. This guide focuses on addressing common challenges encountered in removing reaction by-products and achieving high purity of the final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via Suzuki-Miyaura coupling of 4-bromobenzaldehyde with furan-2-boronic acid.
Q1: My purified this compound is a brown or yellowish oil/solid, but I expected a colorless compound. What causes this discoloration?
A1: Discoloration is a common issue with furan-containing compounds and aldehydes. The brown or yellow hue can be attributed to several factors:
-
Residual Palladium Catalyst: The palladium catalyst used in the Suzuki coupling can be difficult to remove completely and may impart a dark color to the product.
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can lead to colored impurities.
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Polymerization: Furan derivatives can be sensitive to acidic conditions and may polymerize, forming colored, high-molecular-weight by-products.
Troubleshooting Steps:
-
Palladium Removal:
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Pass the crude product solution through a plug of silica gel or activated carbon before concentration.
-
Consider treatment with a palladium scavenger resin.
-
-
Preventing Oxidation:
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Store the purified product under an inert atmosphere (nitrogen or argon) and at a low temperature (0-8 °C).[1]
-
Avoid prolonged exposure to air and light.
-
-
Minimizing Polymerization:
-
Ensure all acidic residues from the reaction workup are neutralized before purification.
-
Avoid excessive heat during purification steps.
-
Q2: I am seeing multiple spots on my TLC analysis after purification. What are the likely by-products from the Suzuki coupling reaction?
A2: The Suzuki-Miyaura coupling, while efficient, can generate several by-products that may co-elute with your desired product. Common impurities include:
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Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-diformylbiphenyl (from the coupling of two 4-bromobenzaldehyde molecules).
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Dehalogenation Product: Benzaldehyde, formed by the reduction of 4-bromobenzaldehyde.
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Protodeboronation Product: Furan, formed by the cleavage of the C-B bond in furan-2-boronic acid.
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Unreacted Starting Materials: Residual 4-bromobenzaldehyde and furan-2-boronic acid or its derivatives.
Troubleshooting Workflow: By-product Identification & Removal
Caption: Troubleshooting workflow for purifying this compound.
Q3: My column chromatography purification is not providing good separation. What conditions should I use?
A3: Effective separation by column chromatography depends on the proper choice of stationary and mobile phases. For a moderately polar compound like this compound, a silica gel stationary phase is appropriate. A gradient elution with a non-polar/polar solvent system is recommended.
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar impurities after your product has been collected.
Troubleshooting Steps:
-
Dry Loading: For better resolution, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.
-
Fraction Size: Collect small fractions and analyze them by TLC to identify the pure product fractions before combining them.
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Solvent System Optimization: If separation is poor, perform small-scale TLC experiments with different solvent ratios (e.g., hexane/dichloromethane, hexane/ether) to find the optimal mobile phase.
Q4: I am attempting to purify by recrystallization, but the compound is "oiling out" or the yield is very low. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the solution is supersaturated. Low yield is often due to the product having significant solubility in the cold solvent.
Troubleshooting Steps for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. A mixed solvent system is often effective.
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Good "Solvents": Ethanol, Acetone, Ethyl Acetate
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Good "Anti-solvents": Water, Hexane
-
-
Procedure for Mixed Solvents:
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Dissolve the crude product in a minimum amount of the hot "good" solvent.
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While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy.
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Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
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Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
-
Preventing Oiling Out:
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Ensure the crude product is fully dissolved in the hot solvent before cooling.
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Cool the solution slowly. Rapid cooling can promote oiling out.
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If the compound oils out, reheat the solution to dissolve the oil, add more of the "good" solvent, and cool again slowly.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
Column Preparation:
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Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in hexane.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.
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Alternatively, for better separation, create a dry load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the dry powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
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95:5 Hexane:Ethyl Acetate (to elute non-polar impurities)
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90:10 Hexane:Ethyl Acetate (to elute the product)
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80:20 Hexane:Ethyl Acetate (to elute more polar impurities)
-
-
-
Fraction Collection and Analysis:
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Collect fractions and monitor the elution by TLC.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization (Mixed Solvent System)
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a hot "good" solvent (e.g., ethanol) to dissolve the solid completely.
-
-
Inducing Crystallization:
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To the hot solution, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
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Add a few drops of the hot "good" solvent to just redissolve the cloudiness.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
-
Drying:
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Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High resolution, effective for complex mixtures. | Time-consuming, requires large solvent volumes. |
| Recrystallization | >95% | 70-90% | Simple, cost-effective, can yield high-purity crystals. | Not suitable for all compounds, risk of "oiling out". |
| Vacuum Distillation | >97% | 50-70% | Effective for removing non-volatile or highly volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
Table 2: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Use in Purification |
| Hexane | 69 | 0.1 | Non-polar eluent in chromatography, anti-solvent in recrystallization. |
| Ethyl Acetate | 77 | 4.4 | Polar eluent in chromatography, "good" solvent in recrystallization. |
| Ethanol | 78 | 4.3 | "Good" solvent in recrystallization. |
| Dichloromethane | 40 | 3.1 | Solvent for sample loading in chromatography. |
| Water | 100 | 10.2 | Anti-solvent in recrystallization. |
Visualization of Purification Logic
Caption: Logical workflow for the synthesis and purification of this compound.
References
Identifying and minimizing side products in 4-(2-Furyl)benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Furyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. Alternative, though less common, routes include the Heck and Stille coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents.
Q2: What are the primary challenges in synthesizing this compound via Suzuki-Miyaura coupling?
A2: The primary challenges include achieving high yields and minimizing the formation of side products. Common issues are the homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the furan halide. Optimizing the reaction conditions—specifically the choice of catalyst, ligand, base, and solvent—is crucial for a successful synthesis.
Q3: What are the typical side products in the Suzuki-Miyaura synthesis of this compound, and how can they be minimized?
A3: The main side products are:
-
4,4'-Biphenyldicarboxaldehyde (Homocoupling Product): Arises from the coupling of two molecules of 4-formylphenylboronic acid. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient precatalyst.
-
Benzaldehyde (Protodeboronation Product): Results from the cleavage of the C-B bond in 4-formylphenylboronic acid and its replacement with a hydrogen atom. This is often promoted by aqueous basic conditions. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the boronic acid can mitigate this issue.
-
Furan (Dehalogenation Product): Occurs when the halogen on the furan starting material is replaced by a hydrogen atom. This can be suppressed by the careful selection of the palladium catalyst and phosphine ligand.
Q4: Which palladium catalysts and ligands are recommended for the Suzuki coupling of 4-formylphenylboronic acid and a 2-halofuran?
A4: For coupling with heteroaryl halides like 2-bromofuran, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. Systems such as Pd₂(dba)₃ or Pd(OAc)₂ with ligands like SPhos or XPhos are excellent choices for promoting the desired cross-coupling and minimizing side reactions. For less reactive chlorides, more active catalyst systems may be necessary.[1]
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase. A solvent system of hexane and ethyl acetate in a gradient can be effective for separating the product from non-polar impurities. Given that aldehydes can sometimes be sensitive to acidic silica, deactivating the silica with a small amount of triethylamine in the eluent may be beneficial.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, or a mixture of hexanes and a more polar solvent) can yield highly pure product.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure a true Pd(0) species is present. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Consider using a commercially available Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings, a common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DMF/water. The effectiveness of a base is highly dependent on the specific substrates.[2] |
| Protodeboronation of Boronic Acid | If you detect significant amounts of benzaldehyde, protodeboronation is likely occurring. Switch from 4-formylphenylboronic acid to its pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[1] |
| Reaction Temperature Too Low | Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, for example, to 80-100 °C. |
Problem: Significant Formation of Side Products
| Observed Side Product | Identification | Minimization Strategy |
| Homocoupling of Boronic Acid | A higher molecular weight impurity, 4,4'-biphenyldicarboxaldehyde, will be observed (M.W. 210.21). | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. The presence of oxygen can promote homocoupling.[3] |
| Protodeboronation | The presence of benzaldehyde (M.W. 106.12) in your crude product. | Use anhydrous solvents, a stronger base, or switch to a boronic acid derivative (pinacol ester or trifluoroborate salt).[1] |
| Dehalogenation | The presence of furan (M.W. 68.07) or other dehalogenated starting material. | Choose a catalyst system less prone to β-hydride elimination side reactions. Sometimes, a change in phosphine ligand can suppress this pathway.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd (unspecified) | - | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [4] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (unspecified) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~90 | [4] |
| 4-Chlorophenyl triflate | o-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | CsF | Dioxane | RT | 12 | 81 | [5] |
| 2-Bromonaphthalene | Phenylboronic acid | Pd-polymer hybrid (0.045) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 70 | 10 | 96 | [6] |
| Aryl Chloride | Phenylboronic acid | [Pd(IPr)(cin)Cl] (0.5) | - | K₂CO₃ | EtOH/H₂O | 80 | Varies | High | [2] |
Note: This table presents data from various Suzuki-Miyaura reactions to illustrate the impact of different components on the yield. Conditions should be optimized for the specific synthesis of this compound.
Table 2: Common Side Products in this compound Synthesis
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Originating Reaction |
| 4,4'-Biphenyldicarboxaldehyde | C₁₄H₁₀O₂ | 210.23 | Suzuki (Homocoupling) |
| Benzaldehyde | C₇H₆O | 106.12 | Suzuki (Protodeboronation) |
| Furan | C₄H₄O | 68.07 | Suzuki/Heck/Stille (Dehalogenation) |
| Biphenyl | C₁₂H₁₀ | 154.21 | Stille (Homocoupling of Stannane) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Bromofuran
-
4-Formylphenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
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Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-formylphenylboronic acid (1.2 mmol), 2-bromofuran (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) in a small amount of anhydrous, degassed dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of degassed dioxane and water (e.g., 4:1 ratio, 5 mL total volume) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Protocol 2: Representative Heck Reaction for Arylation of a Furan Derivative
This is a general protocol for a Heck reaction with a furan derivative and should be adapted for the synthesis of this compound.[8][9]
Materials:
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2-Bromofuran
-
4-Vinylbenzaldehyde (or a suitable precursor)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
PPh₃ (Triphenylphosphine)
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Triethylamine (Et₃N)
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DMF (N,N-Dimethylformamide, anhydrous)
Procedure:
-
In a sealed tube, combine 2-bromofuran (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).
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Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Representative Stille Coupling for Synthesis of Aryl-Furans
This is a general protocol and should be optimized for the specific substrates.[1]
Materials:
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4-Bromobenzaldehyde
-
2-(Tributylstannyl)furan
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous toluene or DMF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 mmol), 2-(tributylstannyl)furan (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed toluene or DMF (5 mL).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for identifying and resolving common synthesis issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the formylation of 2-phenylfuran
Technical Support Center: Formylation of 2-Phenylfuran
Welcome to the technical support center for the formylation of 2-phenylfuran. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to this synthesis, particularly when experiencing low yields of the target compound, 5-phenylfuran-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 2-phenylfuran, and why?
The most prevalent and effective method for the formylation of 2-phenylfuran is the Vilsmeier-Haack reaction.[1][2][3] This reaction is an electrophilic aromatic substitution that uses a "Vilsmeier reagent," typically an iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5][6] It is well-suited for electron-rich heterocyclic compounds like furans, offering a reliable route to introduce a formyl (-CHO) group.[5][7]
Q2: I am getting a very low yield. What are the most critical factors affecting the success of the Vilsmeier-Haack reaction for 2-phenylfuran?
Low yield in this reaction is a common problem and can typically be attributed to one or more of the following critical factors:
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Moisture Contamination: The Vilsmeier reagent is highly reactive and extremely sensitive to moisture.[8] Any water in the glassware, solvents, or reagents will rapidly quench the reagent, halting the formylation.
-
Temperature Control: The reaction to form the Vilsmeier reagent and its subsequent reaction with the furan are exothermic.[8] The furan ring is sensitive to acid and heat, and poor temperature control can lead to polymerization and the formation of black tar instead of the desired product.[8][9]
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Reagent Quality: The purity of DMF and POCl₃ is paramount. Old or improperly stored DMF can contain dimethylamine and formic acid, while aged POCl₃ may have degraded.[8] Using freshly distilled or high-purity reagents is crucial for optimal results.[8]
-
Stoichiometry: The molar ratio of the reagents is important. An excess of the Vilsmeier reagent is typically used, but large excesses can sometimes promote side reactions.
Q3: What are the likely side products or impurities I might be seeing in my crude product?
Besides unreacted starting material, the primary side products are typically polymeric materials or tars resulting from the degradation of the furan ring under the acidic and potentially high-temperature conditions.[8] If the reaction is not selective, you could also potentially see minor amounts of formylation at other positions on the furan or phenyl ring, although formylation at the C5 position of the furan ring is strongly favored electronically and sterically.
Q4: How can I effectively purify the final product, 5-phenylfuran-2-carbaldehyde?
The standard and most effective method for purification is column chromatography on silica gel.[2][10] A common eluent system is a gradient of hexane and ethyl acetate.[2][10] Before chromatography, a standard aqueous workup is necessary to remove inorganic salts and water-soluble components. This involves quenching the reaction mixture with ice/water, neutralizing with a base like sodium bicarbonate or sodium acetate, and extracting the product into an organic solvent.[2][8]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction mixture turned dark brown or black immediately upon adding the furan substrate, and I isolated mostly intractable tar.
-
Probable Cause: This is a classic sign of polymerization and degradation of the furan ring.[8] The most likely reason is a loss of temperature control. The reaction is exothermic, and if the addition of the substrate is too fast or the cooling bath is inefficient, localized "hot spots" can form, initiating rapid decomposition.[8]
-
Solution:
-
Strict Temperature Management: Ensure your reaction is maintained at a low temperature (e.g., 0 °C to 5 °C) throughout the addition process. Use an efficient cooling bath like an ice-salt mixture.[8]
-
Slow, Dropwise Addition: Add the 2-phenylfuran substrate, dissolved in an anhydrous solvent, to the pre-formed Vilsmeier reagent very slowly, dropwise, with vigorous stirring to ensure immediate mixing and heat dissipation.[2][8]
-
Dilution: Running the reaction at a higher dilution (i.e., using more solvent) can help manage the exotherm.[8]
-
Problem 2: The reaction did not proceed. My crude NMR shows only the starting material (2-phenylfuran).
-
Probable Cause: This issue points to an inactive or quenched Vilsmeier reagent. The most common culprit is moisture.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Use Anhydrous Reagents: Use sealed, anhydrous grade solvents. Ensure your 2-phenylfuran is dry.
-
Verify Reagent Quality: Use a fresh bottle or a freshly distilled batch of both DMF and POCl₃.[8]
-
Proper Reagent Formation: Allow the Vilsmeier reagent to pre-form by stirring DMF and POCl₃ together at 0 °C for at least 30 minutes before adding the furan substrate.[2]
-
Problem 3: My yield is consistently low (15-30%) despite careful temperature control and anhydrous conditions.
-
Probable Cause: If polymerization and reagent deactivation are ruled out, the issue may lie in the workup or purification steps.
-
Solution:
-
Careful Quenching: The quenching step is also highly exothermic. Pour the reaction mixture slowly onto crushed ice or add ice slowly to the flask.[8] Then, neutralize very carefully with a saturated base solution (e.g., NaHCO₃ or sodium acetate).[2] Vigorous gas evolution will occur. Add the base slowly at 0 °C to avoid heating the mixture.
-
Thorough Extraction: Ensure you are extracting the aqueous layer multiple times (e.g., 3-4 times) with a suitable solvent like diethyl ether or ethyl acetate to fully recover the product.
-
Check pH after Neutralization: After neutralization, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). An acidic aqueous layer can retain some of the protonated product or contribute to its degradation.
-
Quantitative Data Summary
While yields are highly dependent on scale and specific lab conditions, the Vilsmeier-Haack formylation of 2-phenylfuran can be expected to produce moderate to good yields when optimized.
| Parameter | Condition | Expected Yield | Reference |
| Reaction Type | Vilsmeier-Haack | 60% | [1] |
| Substrate | 2-Phenylfuran | - | - |
| Reagents | POCl₃ / DMF | - | [4][5] |
| Temperature | 0 °C to Room Temp. | - | [2][5][8] |
| Workup | Aqueous Base | - | [2][8] |
| Purification | Silica Gel Chromatography | - | [2][10] |
Detailed Experimental Protocol
Synthesis of 5-Phenylfuran-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[2][8]
Materials:
-
2-Phenylfuran
-
Phosphorus oxychloride (POCl₃), freshly distilled or high purity
-
N,N-Dimethylformamide (DMF), anhydrous grade
-
Dichloromethane (DCM), anhydrous grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 2-phenylfuran (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by carefully and slowly pouring the mixture onto a stirred slurry of crushed ice. Following this, slowly add saturated aqueous NaHCO₃ solution in portions until the pH of the aqueous phase is neutral to slightly basic (pH ~7-8). Perform this neutralization step with caution as it is highly exothermic and involves significant gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-phenylfuran-2-carbaldehyde.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for this reaction.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Contact Support [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier Reagent - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 4-(2-Furyl)benzaldehyde Recrystallization
This guide provides detailed techniques, troubleshooting advice, and frequently asked questions for the purification of 4-(2-Furyl)benzaldehyde via recrystallization. While specific solubility data for this compound is not extensively published, the principles outlined below provide a systematic approach for developing an effective purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Due to the aromatic and aldehydic nature of the compound, alcohols like ethanol or methanol are often good starting points.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[2] A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent pair.
Q2: My compound is discoloring and turning dark during the purification process. What is causing this?
A2: Furan-based aldehydes can be susceptible to oxidation and self-polymerization, especially when exposed to air, light, or acidic impurities at high temperatures.[3] This can lead to the formation of colored, insoluble polymers known as "humins."[3]
Q3: I'm not getting any crystals to form after cooling the solution. What should I do?
A3: The absence of crystal formation is a common issue that can arise from several factors.[4] The most frequent cause is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[4][5] Other possibilities include the need for a nucleation site to initiate crystal growth.[4]
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This can happen if the solution is cooled too quickly or if the compound is significantly impure, leading to a large melting point depression.[4][5] Using a larger volume of solvent or a different solvent system can help resolve this issue.[5]
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach is crucial to identify a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.
Methodology:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent from the table below, drop by drop, at room temperature. Start with 0.5 mL.
-
Observe the solubility at room temperature. A suitable solvent should not fully dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils.[1]
-
If the compound dissolves completely at the boiling point, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice-water bath.[1]
-
A good solvent will result in the formation of a significant amount of crystals upon cooling.
-
If no single solvent is ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[2]
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; may require a co-solvent like ethanol for moderate polarity compounds.[2][6] |
| Ethanol | 78 | High | A common and effective solvent for many aromatic compounds.[1][6] |
| Methanol | 65 | High | Similar to ethanol, often works well for aromatic compounds.[1] |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent.[2] |
| Acetone | 56 | Medium | Often used in mixed solvent systems with non-polar solvents like hexane.[2] |
| Hexane(s) | ~69 | Low | Suitable for non-polar compounds; often used as the "poor" solvent in mixed systems.[2] |
| Toluene | 111 | Low | Can be effective for aromatic compounds that require higher temperatures to dissolve. |
Protocol 2: Standard Recrystallization Procedure
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[7] It is advisable to add the solvent in small portions while the flask is gently heated.[1]
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.[6][8] Swirl the mixture and gently reheat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration.[8] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired compound from crystallizing prematurely.
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals.[7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
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Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[4][5] - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4] - Add a "seed crystal" of the pure compound.[4] |
| "Oiling Out" | - The solution is cooling too quickly. - The compound is highly impure, lowering its melting point. - The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][5] - Try a different solvent with a lower boiling point. |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing crystals with solvent that is not ice-cold. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Always use ice-cold solvent to wash the collected crystals. |
| Product Discoloration | - Oxidation or polymerization of the aldehyde at high temperatures.[3] - Presence of acidic impurities catalyzing degradation.[3] | - Before recrystallization, consider washing the crude material with a dilute sodium bicarbonate solution to neutralize any acids.[3] - Minimize the time the solution is kept at high temperatures. - Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.[3] |
Visual Guides
Caption: Experimental workflow for developing a recrystallization protocol.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Column chromatography conditions for purifying 4-(2-Furyl)benzaldehyde
Technical Support Center: Purifying 4-(2-Furyl)benzaldehyde
Welcome to the technical support center for the purification of this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of aromatic aldehydes like this compound.[1][2] Due to the slightly acidic nature of silica gel, which can sometimes cause issues with sensitive aldehydes, neutral alumina can be considered as an alternative stationary phase.[3][4]
Q2: Which mobile phase system is best suited for the elution of this compound?
A2: A non-polar/polar solvent system is typically used. The most common mobile phases are mixtures of hexanes and ethyl acetate.[1][3] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of approximately 0.2-0.3 for the desired compound.[3][5]
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[3] To mitigate degradation, you can deactivate the silica gel by adding a small amount of triethylamine (typically 0.1-1%) to your mobile phase.[3][5] This neutralizes the acidic sites on the silica. Alternatively, using a different stationary phase like neutral alumina can prevent acid-catalyzed degradation.[4]
Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?
A4: To improve separation, you can try a gradient elution. Start with a low polarity mobile phase (e.g., a higher percentage of hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate.[1][5] This can help to better resolve compounds with similar polarities. Running the column slower (i.e., with lower pressure) can also improve resolution.
Q5: Can I use solvents other than hexanes and ethyl acetate?
A5: Yes, other solvent systems can be used. For example, dichloromethane can be used as a non-polar solvent.[6] However, it is important to avoid alcohol-based solvents like methanol if you suspect your aldehyde is sensitive, as they can form acetals or hemiacetals on the silica gel surface.[3] Always determine the best solvent system through preliminary TLC analysis.[2][3]
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound using a standard silica gel stationary phase.
1. Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude product).
-
Add the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to the silica gel to create a slurry.
-
Stir the slurry gently to remove any air bubbles.
2. Packing the Column:
-
Ensure the column is vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and prevent air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
3. Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (see table below for an example).
-
Collect fractions in test tubes.
-
Monitor the elution of your compound using TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Example Gradient Elution
| Step | Hexanes (%) | Ethyl Acetate (%) | Volume (mL) | Purpose |
| 1 | 100 | 0 | 500 | Elute non-polar impurities |
| 2 | 95 | 5 | 750 | Elute the product |
| 3 | 80 | 20 | 500 | Elute more polar impurities |
Note: The exact solvent ratios and volumes will depend on the scale of the purification and the impurity profile of the crude material. These should be optimized based on preliminary TLC analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. Mobile phase is not polar enough. 2. The compound may have degraded on the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Perform a "methanol purge" by running 100% methanol through the column to elute all remaining compounds and analyze the result. For future purifications, consider deactivating the silica with triethylamine or using alumina.[3][5] |
| Poor separation (overlapping peaks) | 1. Mobile phase is too polar. 2. Column was packed improperly (channeling). 3. Column was overloaded with sample. | 1. Use a less polar mobile phase or a shallower gradient.[5] 2. Repack the column carefully, ensuring no air bubbles are trapped. 3. Use a larger column or less crude material. The weight of the adsorbent should be 20-50 times the sample weight.[2] |
| Streaking or tailing of the product on TLC | 1. Compound is acidic or basic and interacting strongly with the silica. 2. The sample is too concentrated on the TLC plate. | 1. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[7] 2. Dilute the sample before spotting on the TLC plate. |
| Cracks appearing in the silica bed | 1. Running the column dry. 2. Heat generated from the interaction of a very polar solvent with the silica. | 1. Always ensure there is solvent above the silica bed. 2. When switching to a much more polar solvent, do so gradually. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common column chromatography issues.
References
Preventing degradation of 4-(2-Furyl)benzaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(2-Furyl)benzaldehyde during storage.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a light brown to a darker brown/yellowish powder during storage. What could be the cause?
A1: A color change in this compound is often an indicator of degradation. The most common causes are oxidation of the aldehyde group and/or polymerization of the furan ring. Benzaldehyde and its derivatives are susceptible to air oxidation, which can lead to the formation of the corresponding benzoic acid, a common impurity.[1][2][3] Exposure to light and elevated temperatures can accelerate these degradation processes.
Q2: I observe a new peak in the HPLC/GC analysis of my stored this compound. What could this impurity be?
A2: The appearance of a new peak suggests the formation of a degradation product. Based on the structure of this compound, the most likely degradation products are:
-
4-(2-Furyl)benzoic acid: Formed via oxidation of the aldehyde group. This is a very common degradation pathway for benzaldehydes when exposed to air.[2][4]
-
Ring-opened products: The furan ring is susceptible to hydrolysis, particularly in the presence of acidic impurities and moisture, which can lead to the formation of a 1,4-dicarbonyl compound.[5][6]
To identify the new peak, techniques like LC-MS or GC-MS can be employed to determine the molecular weight of the impurity.
Q3: What are the optimal storage conditions to prevent the degradation of this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: 0-8 °C is recommended for long-term storage.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber or opaque container. Furan-containing compounds can be photosensitive.[8][9]
-
Moisture: Keep the container tightly sealed to protect from moisture, which can contribute to hydrolysis.[10][11]
Troubleshooting Common Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound has a strong almond-like odor that has diminished over time. | Oxidation of the aldehyde to a less volatile carboxylic acid. | 1. Confirm the presence of the carboxylic acid impurity by HPLC or IR spectroscopy. 2. If the purity is no longer acceptable, consider repurification by recrystallization or column chromatography. 3. For future storage, ensure the container is tightly sealed and flushed with an inert gas. |
| The compound has become sticky or oily. | This may indicate significant degradation and the formation of various byproducts or polymerization. | 1. Assess the purity of the compound using HPLC or NMR. 2. If significant degradation has occurred, the material may not be suitable for use. 3. Review storage conditions and ensure they align with the recommendations (cool, dark, dry, and inert atmosphere). |
| Inconsistent results in reactions using the stored compound. | Degradation of the starting material, leading to lower effective concentration and potential interference from impurities. | 1. Always check the purity of the this compound before use, especially if it has been stored for an extended period. 2. If impurities are detected, purify the compound before use. |
Data on Storage Conditions and Stability
The following table summarizes the recommended storage conditions and the potential degradation pathways if these conditions are not met.
| Storage Parameter | Recommended Condition | Consequence of Deviation | Primary Degradation Pathway |
| Temperature | 0-8 °C | Increased rate of degradation | Thermal Degradation, Oxidation |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Exposure to oxygen | Oxidation (Autoxidation) |
| Light | Stored in the dark (amber vial) | Exposure to UV/visible light | Photodegradation |
| Moisture | Dry (tightly sealed container) | Exposure to humidity/moisture | Hydrolysis of the furan ring |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Stressed Conditions
This protocol outlines a forced degradation study to identify the potential degradation products of this compound.
-
Sample Preparation: Prepare four separate solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To one sample, add 0.1 M hydrochloric acid and heat at 60°C for 24 hours.
-
Basic Hydrolysis: To a second sample, add 0.1 M sodium hydroxide and heat at 60°C for 24 hours.
-
Oxidative Degradation: To a third sample, add 3% hydrogen peroxide and stir at room temperature for 24 hours.
-
Photodegradation: Expose the fourth sample to a UV lamp (254 nm) for 24 hours.
-
Control: Keep a fifth sample at room temperature, protected from light.
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Protocol 2: Purity Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 acetonitrile:water and ramp to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile. Dilute further if necessary.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
The following diagrams illustrate the primary degradation pathways and a typical workflow for stability testing.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for storage and quality control.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Overcoming poor solubility of 4-(2-Furyl)benzaldehyde in reaction media
Technical Support Center: 4-(2-Furyl)benzaldehyde
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's solubility in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic aldehyde that is generally characterized as a yellow crystalline solid.[1] Its structure, which includes both a benzaldehyde and a furan ring, gives it moderate polarity.[2] Consequently, it exhibits limited solubility in water due to the hydrophobic nature of its aromatic rings but is generally soluble in many common organic solvents.[2]
Q2: I am observing that this compound is not dissolving in my chosen reaction solvent. What are the initial steps I should take?
A2: If you are facing solubility issues, it is recommended to first verify the purity of your compound and the dryness of your solvent. Impurities can significantly affect solubility. Following this, a systematic approach to solvent selection and the use of solubility enhancement techniques should be adopted. A good starting point is to consult a solvent properties table to choose a solvent with a polarity that is a good match for the moderately polar nature of this compound.
Q3: Can heating the reaction mixture improve the solubility of this compound?
A3: Yes, in many cases, gently heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants and the boiling point of the solvent to avoid degradation or loss of solvent. It is advisable to heat the mixture gradually while monitoring for dissolution.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a structured approach to addressing the poor solubility of this compound in reaction media.
Issue 1: Inadequate Solubility in a Primary Solvent
If this compound displays poor solubility in your primary reaction solvent, consider the following solutions:
Solution A: Solvent Screening
A systematic screening of various organic solvents is the most effective initial step. The choice of solvent can significantly impact reaction outcomes. For instance, in the oxidation of substituted benzaldehydes, the yield was found to be higher in the more polar solvent, ethyl acetate, compared to toluene.[3]
Table 1: Solubility of Aromatic Aldehydes in Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | General Solubility for Aromatic Aldehydes |
| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 | Generally Soluble |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Generally Soluble |
| Chloroform | CHCl₃ | 61.7 | 1.498 | 4.81 | Soluble[2] |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Generally Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | Generally Soluble |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Soluble[2] |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6 | Soluble |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | Sparingly Soluble |
Solution B: Utilize a Co-solvent System
A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[7] Co-solvents work by altering the polarity of the solvent system, making it more compatible with the solute.[8][9] For instance, adding a small amount of a polar, water-miscible organic solvent like ethanol or acetone to a less polar solvent can significantly enhance the solubility of moderately polar compounds.[8][10]
Solution C: Application of Heat
Carefully heating the reaction mixture can provide the necessary energy to overcome the lattice energy of the crystalline this compound, thereby increasing its solubility.
Issue 2: Reaction Inefficiency Due to Biphasic System
In some reactions, particularly those involving aqueous and organic phases, the poor solubility of this compound in the aqueous phase can lead to slow reaction rates.
Solution: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from the aqueous phase to the organic phase, where the reaction can proceed more efficiently.[11] This method has been successfully used in the oxidation of benzaldehydes.[3]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into separate small vials.
-
To each vial, add a measured volume (e.g., 1 mL) of a different solvent from Table 1.
-
Stir or agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
-
Visually observe the dissolution in each vial. If the solid completely dissolves, it is considered soluble.
-
For a more quantitative assessment, filter any undissolved solid, dry it, and weigh it to determine the amount that dissolved.
-
Select the solvent that provides the best solubility and is compatible with your desired reaction conditions.
Protocol 2: Implementing a Co-solvent System
-
Begin by dissolving your other reactants in the primary solvent.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable co-solvent in which it is highly soluble (e.g., DMF or acetone).
-
Slowly add the co-solvent solution of this compound to the main reaction mixture with vigorous stirring.
-
Monitor the mixture for any signs of precipitation. If precipitation occurs, a small, incremental addition of the co-solvent may be necessary.
-
Proceed with your reaction as planned.
Visual Guides
Troubleshooting Workflow for Poor Solubility
Caption: A decision-making workflow for troubleshooting solubility issues.
Experimental Workflow for Solvent Screening
Caption: A streamlined workflow for systematic solvent screening.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemijournal.com [chemijournal.com]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. Properties of Solvents Used in Organic Chemistry [murov.info]
- 6. scribd.com [scribd.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. impact.ornl.gov [impact.ornl.gov]
Catalyst selection and optimization for 4-(2-Furyl)benzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Furyl)benzaldehyde. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between an aryl halide (typically 4-bromobenzaldehyde) and furan-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling furan-2-boronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
Q2: Why is furan-2-boronic acid considered a "challenging" coupling partner?
A2: Five-membered heteroaromatic boronic acids, like furan-2-boronic acid, are susceptible to protodeboronation under the basic reaction conditions required for the Suzuki coupling.[5] This is a decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom, which reduces the yield of the desired product.[5]
Q3: Can I use 4-chlorobenzaldehyde instead of 4-bromobenzaldehyde?
A3: Yes, but it is more challenging. The carbon-chlorine (C-Cl) bond is stronger and less reactive than the carbon-bromine (C-Br) bond, making the initial oxidative addition step of the catalytic cycle more difficult.[6] Activating aryl chlorides typically requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8]
Q4: My reaction mixture turns black. Is this normal?
A4: A black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst.[7] This is often a sign of a failed or low-yielding reaction. Common causes include the presence of oxygen in the reaction mixture, high temperatures, or impure reagents. While some discoloration is common, the formation of a significant black precipitate suggests catalyst deactivation.
Q5: How critical is it to maintain an inert atmosphere?
A5: It is absolutely critical. Oxygen can deactivate the palladium catalyst and, more importantly, promote the unwanted homocoupling of the boronic acid to form 2,2'-bifuran.[9] It is essential to thoroughly degas all solvents and the reaction vessel (e.g., by bubbling argon or nitrogen through the solvent) and maintain a positive pressure of an inert gas throughout the experiment.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | 1. Use a fresh catalyst: Palladium catalysts, especially certain ligands, can degrade over time. Use a fresh batch of the palladium source and ligand. 2. Consider a pre-catalyst: Use a more air- and moisture-stable palladium pre-catalyst (e.g., a palladacycle like XPhos Pd G3) which can be more robust and reliable.[9] 3. Ensure Pd(0) formation: If starting with a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[2] |
| Protodeboronation of Furan-2-boronic Acid | 1. Use a milder base: Strong bases can accelerate decomposition. Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][8] 2. Use a boronic ester: Convert the furan-2-boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of decomposition.[2] 3. Optimize temperature and time: Use the lowest effective temperature and avoid unnecessarily long reaction times. |
| Poor Reagent Quality | 1. Check purity: Ensure the purity of 4-bromobenzaldehyde and furan-2-boronic acid. Impurities can poison the catalyst. 2. Solvent quality: Use dry, peroxide-free, and degassed solvents. Ethers like THF and dioxane are prone to forming peroxides which can oxidize and deactivate phosphine ligands. |
| Inefficient Reaction Conditions | 1. Ligand Selection: For this electron-rich furan coupling, a bulky, electron-rich phosphine ligand is often necessary. If using PPh₃, consider switching to a Buchwald ligand (e.g., SPhos, XPhos) or P(t-Bu)₃.[7] 2. Base-Solvent Combination: The choice of base and solvent is coupled. For inorganic bases like K₂CO₃ or K₃PO₄, a small amount of water is often beneficial to help dissolve the base and facilitate transmetalation.[6] |
Problem 2: Significant Formation of Side Products
| Side Product | Likely Cause | Prevention Strategies |
| 2,2'-Bifuran | Homocoupling of furan-2-boronic acid. This is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[10] | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously purged with an inert gas (argon or nitrogen) before adding the catalyst.[9] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration. |
| 4,4'-Diformylbiphenyl | Homocoupling of 4-bromobenzaldehyde. This is less common than boronic acid homocoupling but can occur, especially at high temperatures or with highly active catalysts. | 1. Lower Temperature: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate. 2. Control Catalyst Loading: Avoid using an excessive amount of palladium catalyst. |
| Furan | Protodeboronation of furan-2-boronic acid. The boronic acid group is replaced by a hydrogen atom. | See "Protodeboronation" section in the Low Yield troubleshooting guide above. |
| Benzaldehyde | Dehalogenation of 4-bromobenzaldehyde. The bromine atom is replaced by a hydrogen atom. This can be promoted by palladium-hydride species. | 1. Use Anhydrous Conditions: Ensure solvents and reagents are dry. 2. Choose a Bulky Ligand: Bulky phosphine ligands can favor the desired cross-coupling pathway over dehalogenation. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various catalyst systems for Suzuki-Miyaura couplings involving substrates analogous to 4-bromobenzaldehyde and furan-2-boronic acid. Yields are highly dependent on the specific substrates and precise conditions used.
| Pd Source | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Reflux | 0.75 | 96 | [4] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 25 | 12 | >95 | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [7] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [7] |
Note: Data is compiled from studies on analogous aryl bromide and boronic acid substrates and serves as a representative comparison.[3][4][7]
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
This protocol is adapted from a reliable Organic Syntheses procedure for a similar Suzuki-Miyaura coupling.[4] Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Furan-2-boronic acid (1.2 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.003 equiv, 0.3 mol%)
-
Triphenylphosphine, PPh₃ (0.009 equiv, 0.9 mol%)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (1.2 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (1.0 equiv), furan-2-boronic acid (1.2 equiv), and toluene (approx. 2 mL per mmol of 4-bromobenzaldehyde).
-
Degassing: Stir the mixture at room temperature and begin purging with a gentle stream of nitrogen or argon for 20-30 minutes to degas the solvent and reagents.
-
Catalyst Addition: While maintaining a positive nitrogen atmosphere, add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv). The mixture may appear pale yellow.
-
Base Addition: Add the 2M aqueous solution of sodium carbonate (1.2 equiv) and an additional volume of deionized water (approx. 0.5 mL per mmol of 4-bromobenzaldehyde).
-
Reaction: Heat the biphasic mixture to reflux (approx. 85-90 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The mixture will typically darken as the reaction proceeds. A complete reaction is often observed within 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multidentate 2-pyridyl-phosphine ligands – towards ligand tuning and chirality - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Managing reaction exotherms in the large-scale synthesis of 4-(2-Furyl)benzaldehyde
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4-(2-Furyl)benzaldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a strong focus on the management of reaction exotherms.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the large-scale synthesis of this compound, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.
Issue 1: Uncontrolled and Rapid Temperature Increase During Reaction
-
Q: My reactor temperature is rising much faster than anticipated, and the cooling system is struggling to compensate. What are the immediate steps and long-term preventative measures?
A: An uncontrolled temperature increase is a critical sign of a potential thermal runaway, a hazardous situation that requires immediate action.
Immediate Actions:
-
Halt Reagent Addition: Immediately stop the feed of any reactants, particularly the solution containing the palladium catalyst or the boronic acid.
-
Maximize Cooling: Increase the flow of the cooling medium to the reactor jacket to its maximum capacity.
-
Emergency Quenching: If the temperature continues to rise, be prepared to execute an emergency quench by adding a pre-determined, cold, inert solvent to rapidly cool and dilute the reaction mixture.
-
Alert and Evacuate: Inform all personnel in the vicinity of the situation. If the temperature cannot be controlled, follow your facility's established emergency shutdown and evacuation procedures.
Long-Term Prevention:
-
Reaction Calorimetry: Before attempting a large-scale reaction, perform reaction calorimetry studies to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad). This data is crucial for designing a safe process.
-
Controlled Addition: The exotherm of a Suzuki-Miyaura reaction can be significant.[1] Implement a controlled, semi-batch addition of one of the coupling partners or the catalyst. The addition rate should be carefully calculated to ensure that the heat generated can be effectively removed by the reactor's cooling system.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively. However, the impact on reaction kinetics and downstream processing must be evaluated.
-
Efficient Mixing: Ensure the reactor is equipped with appropriate baffles and agitators to promote efficient heat transfer and prevent localized hot spots.
-
Issue 2: Low Yield or Stalled Reaction
-
Q: The reaction has stalled, or the final yield of this compound is significantly lower than expected. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings can often be traced to issues with reagents, catalysts, or reaction conditions.
Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can be susceptible to degradation, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity 4-formylphenylboronic acid.
-
Aryl Halide Purity: Ensure the 2-bromofuran is of high purity and free from inhibitors.
-
-
Catalyst Activity:
-
Palladium(0) Species: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction can lead to low activity.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reactor is thoroughly purged with an inert gas before and during the reaction.
-
Base Purity and Strength: The choice and quality of the base are critical. Ensure it is anhydrous if required by the specific protocol and that it is of sufficient strength to facilitate transmetalation.
-
Solvent Quality: Use anhydrous and degassed solvents. Water content can affect the reaction, though some Suzuki-Miyaura protocols use aqueous solvent systems. Consistency is key.
-
-
Issue 3: Formation of Impurities and Side Products
-
Q: My final product is contaminated with significant amounts of side products. What are these impurities and how can I minimize their formation?
A: Common side reactions in Suzuki-Miyaura couplings include homocoupling and dehalogenation.
Minimization Strategies:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are the best ways to prevent this.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be mitigated by adjusting the base, solvent, or catalyst system.
-
Furan Ring Instability: The furan ring can be sensitive to strongly acidic conditions, which could potentially lead to polymerization or ring-opening, especially at elevated temperatures. While Suzuki-Miyaura reactions are typically basic, localized acidity could be an issue. Using milder conditions and ensuring homogenous mixing can help.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical heat of reaction (ΔH) for a Suzuki-Miyaura coupling, and what is the potential adiabatic temperature rise (ΔTad)?
A1: While specific calorimetric data for the synthesis of this compound is not publicly available, data from analogous Suzuki-Miyaura reactions of aryl bromides show significant exotherms. Heats of reaction can be in the range of -150 to -400 kJ/mol.[1] For a typical reaction in a common solvent like 9:1 DMF/water, this could result in an adiabatic temperature rise (ΔTad) of over 140 °C.[1] This data underscores the critical importance of conducting your own reaction calorimetry studies before scaling up.
-
Q2: How can I safely scale up the synthesis of this compound?
A2: Safe scale-up requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. A thorough process safety assessment should be conducted, including:
-
Reaction Calorimetry: To quantify the exotherm.
-
Thermal Stability Studies: To understand the decomposition behavior of starting materials, products, and the reaction mixture.
-
Engineering Controls: Ensure the reactor's cooling capacity is sufficient for the planned scale and that emergency systems are in place.
-
Controlled Addition: Develop a robust protocol for the controlled addition of a limiting reagent to manage the rate of heat generation.
-
-
Q3: What are the best analytical techniques to monitor the reaction progress?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for monitoring the consumption of starting materials and the formation of the this compound product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Q4: What are the key considerations for choosing a catalyst and ligand for this specific transformation?
A4: The choice of catalyst and ligand is crucial for an efficient Suzuki-Miyaura reaction. For coupling an aryl bromide (2-bromofuran) with an arylboronic acid, a variety of palladium catalysts can be effective. Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition and reductive elimination steps, leading to higher yields. It is advisable to perform small-scale screening of different catalyst/ligand combinations to find the optimal system for your specific conditions.
Quantitative Data on Reaction Exotherms (Analogous Systems)
Disclaimer: The following data is for analogous Suzuki-Miyaura reactions and is provided for illustrative and cautionary purposes. It is imperative to determine the specific heat of reaction for the synthesis of this compound through experimental methods like reaction calorimetry before any large-scale synthesis.
| Coupling Partners (Analogous to this compound Synthesis) | Solvent System | Heat of Reaction (ΔH) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Maximum Temperature of Synthesis Reaction (MTSR) (°C) |
| 1-Bromo-3-(trifluoromethyl)benzene + Potassium vinyltrifluoroborate | 9:1 DMF/water | -165.7 | 141.0 | 221.0 |
| 1-Bromo-3-(trifluoromethyl)benzene + Potassium vinyltrifluoroborate | 9:1 Dioxane/water | -156.5 | 131.5 | 211.5 |
Data sourced from studies on analogous Suzuki-Miyaura reactions.[1]
Experimental Protocols
Representative Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
Safety Precaution: This is a representative protocol and must be adapted based on a thorough risk assessment and reaction calorimetry data for the specific process. All operations should be conducted in a suitable reactor with appropriate safety controls.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (kg) | Moles | Molar eq. |
| 2-Bromofuran | 146.97 | 14.7 | 100 | 1.0 |
| 4-Formylphenylboronic acid | 149.96 | 16.5 | 110 | 1.1 |
| Palladium Acetate (Pd(OAc)₂) | 224.50 | 0.112 | 0.5 | 0.005 |
| SPhos (Ligand) | 410.47 | 0.410 | 1.0 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 | 200 | 2.0 |
| Toluene | - | 100 L | - | - |
| Water | - | 20 L | - | - |
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Perform a pressure test and ensure all safety devices are functional.
-
-
Inerting the Reactor:
-
Purge the reactor with nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a positive inert gas pressure throughout the reaction.
-
-
Charging Reagents:
-
Under the inert atmosphere, charge the reactor with 4-formylphenylboronic acid (16.5 kg), potassium carbonate (27.6 kg), toluene (100 L), and water (20 L).
-
Begin agitation and heat the mixture to 60-65 °C.
-
-
Catalyst and Substrate Addition (Controlled):
-
In a separate vessel, dissolve palladium acetate (0.112 kg) and SPhos (0.410 kg) in a portion of the degassed toluene.
-
Prepare a solution of 2-bromofuran (14.7 kg) in degassed toluene.
-
Once the reactor contents are at the target temperature, add the catalyst solution.
-
Begin the slow, controlled addition of the 2-bromofuran solution to the reactor over a period of 2-4 hours. Monitor the internal temperature closely during this addition. The addition rate should be adjusted to keep the temperature within a safe, predetermined range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction mixture at 60-65 °C.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC until the consumption of the limiting reagent is complete (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (2 x 20 L).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
References
Validation & Comparative
Comparative Reactivity of 4-(2-Furyl)benzaldehyde and 4-Phenylbenzaldehyde: A Guide for Researchers
Introduction
In the landscape of organic synthesis and drug development, aromatic aldehydes serve as indispensable building blocks. Among them, 4-(2-Furyl)benzaldehyde and 4-phenylbenzaldehyde are two structurally similar yet electronically distinct compounds. This guide provides a comparative analysis of their reactivity, supported by theoretical principles and experimental data, to assist researchers in selecting the optimal substrate for their synthetic endeavors.
The core difference between these two molecules lies in the aromatic ring attached to the benzaldehyde core: a five-membered, oxygen-containing furan ring versus a six-membered benzene ring. This seemingly subtle variation significantly influences the electronic properties of the aldehyde functional group, thereby dictating its reactivity in various chemical transformations.[1]
Theoretical Background: Electronic Effects
The reactivity of the aldehyde's carbonyl carbon is primarily governed by its electrophilicity. This is influenced by the electronic nature of the substituents on the aromatic ring.
-
4-Phenylbenzaldehyde: The phenyl group is generally considered to be weakly electron-donating through resonance but can be slightly electron-withdrawing via inductive effects. Overall, its electronic influence on the distal benzaldehyde is modest.
-
This compound: The furan ring is a π-electron-rich heteroaromatic system.[1] The oxygen atom's lone pairs participate in resonance, delocalizing electron density into the aromatic system. This makes the furyl group a more potent electron-donating group compared to the phenyl group.[2][3] This increased electron donation deactivates the aldehyde's carbonyl carbon towards nucleophilic attack by reducing its partial positive charge.
The general order of reactivity for electrophilic aromatic substitution on the rings themselves is furan > benzene, highlighting the greater electron-donating ability of the furan ring system.[1][4] This same electronic effect extends to the attached aldehyde group.
Caption: Comparison of electronic effects on aldehyde reactivity.
Data Presentation: Comparative Reactivity
While direct, side-by-side kinetic studies are not extensively available in the literature, the relative reactivity can be inferred from yields in common condensation reactions. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, serves as a good benchmark.[5]
| Property | This compound | 4-Phenylbenzaldehyde |
| Molecular Formula | C₁₁H₈O₂ | C₁₃H₁₀O |
| Molecular Weight | 172.18 g/mol | 182.22 g/mol |
| Appearance | Brown powder or crystalline solid[6] | Cream solid[7] |
| Melting Point | Not specified | 57-63 °C[7] |
Table 1: Physical Properties.
| Reaction | Reagents | Conditions | Predicted Relative Yield | Rationale |
| Knoevenagel Condensation | Malononitrile, Piperidine | Room Temp, Ethanol | 4-Phenylbenzaldehyde > this compound | The higher electrophilicity of the carbonyl in 4-phenylbenzaldehyde leads to a faster rate of nucleophilic attack. |
| Wittig Reaction | Phosphonium Ylide | Anhydrous THF | 4-Phenylbenzaldehyde > this compound | Similar to the Knoevenagel, the reaction is initiated by nucleophilic attack on the carbonyl carbon. |
| Reduction (NaBH₄) | Sodium Borohydride | Methanol | 4-Phenylbenzaldehyde > this compound | The more electrophilic carbonyl is more readily reduced by the hydride nucleophile. |
Table 2: Predicted Reactivity in Common Aldehyde Reactions.
Experimental Protocols
The following is a representative protocol for the Knoevenagel condensation, which can be adapted for both aldehydes to compare their reactivity.
Objective: To synthesize the corresponding 2-benzylidenemalononitrile derivative via Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (this compound or 4-phenylbenzaldehyde) (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (1 mmol, 0.1 mL)
-
Ethanol (20 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in ethanol (20 mL).
-
To this solution, add malononitrile (10 mmol).
-
Add piperidine (1 mmol) to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (indicated by the consumption of the aldehyde), the product will often precipitate from the solution.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the product using NMR, IR spectroscopy, and melting point analysis.
Expected Outcome: It is anticipated that the reaction with 4-phenylbenzaldehyde will proceed faster and may result in a higher isolated yield under identical reaction times compared to this compound, due to the higher electrophilicity of its carbonyl carbon.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Conclusion
The choice between this compound and 4-phenylbenzaldehyde should be guided by the specific requirements of the chemical transformation.
-
4-Phenylbenzaldehyde is the more reactive substrate for nucleophilic addition and condensation reactions at the aldehyde group due to the higher electrophilicity of its carbonyl carbon. It is the preferred choice when faster reaction rates or higher yields are desired in these types of transformations.
-
This compound , with its more electron-rich aromatic system and consequently less electrophilic carbonyl carbon, will exhibit lower reactivity in nucleophilic additions. However, its unique heterocyclic structure can be advantageous for introducing the furan moiety into target molecules, which is of interest in medicinal chemistry and materials science.[6]
This analysis provides a foundational understanding for researchers. It is recommended to perform small-scale trials to determine the optimal reaction conditions for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Analysis of the Biological Activities of 4-(2-Furyl)benzaldehyde and its Thiophene Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-(2-Furyl)benzaldehyde and its thiophene analog, 4-(2-Thienyl)benzaldehyde. While direct comparative studies are limited, this document synthesizes available data on their derivatives to offer insights into their potential as scaffolds in drug discovery. The following sections detail their antimicrobial, antifungal, and cytotoxic properties, supported by experimental protocols and pathway visualizations.
Introduction
This compound and 4-(2-Thienyl)benzaldehyde are aromatic aldehydes containing five-membered heterocyclic rings, a furan and a thiophene respectively. These heterocycles are common motifs in pharmacologically active compounds, contributing to variations in biological activity due to differences in their electronic properties, steric effects, and metabolic stability. This guide aims to provide a comparative framework for researchers evaluating these two compounds for further development.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Furan and Thiophene Containing Benzaldehyde Derivatives
| Compound Class | Test Organism(s) | MIC Range (µg/mL) | Reference |
| Furan-containing Schiff bases | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae | 62.5 - >250 | [1] |
| Thiophene-containing chalcones | Staphylococcus aureus, Escherichia coli | 8 - 32 | [2] |
Note: The data presented is for derivatives and not the parent compounds. Direct comparison should be made with caution.
The available data on derivatives suggests that thiophene-containing analogs may exhibit more potent antibacterial activity compared to their furan counterparts. The sulfur atom in the thiophene ring, being larger and more polarizable than the oxygen in the furan ring, may lead to enhanced interactions with bacterial targets.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
A Comprehensive Guide to the Validation of an HPLC Method for 4-(2-Furyl)benzaldehyde Analysis
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(2-Furyl)benzaldehyde using a reference standard. The methodologies and data presented are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to objectively assess the method's performance against an alternative analytical technique.
Comparative Analysis of Analytical Methods
While HPLC is a robust and widely adopted technique for the analysis of aromatic aldehydes, other methods can be considered. The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the specific requirements for sensitivity and throughput.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | A type of HPLC using smaller particle size columns for higher resolution and faster analysis. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 or C8 reversed-phase silica gel. | Sub-2 µm particle size C18 or other modified silica. | Capillary column with a non-polar or moderately polar stationary phase. |
| Advantages | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds. | Higher resolution, faster run times, increased sensitivity, lower solvent consumption. | High selectivity and sensitivity, provides structural information. |
| Limitations | Longer analysis times compared to UPLC, moderate solvent consumption. | Higher backpressure requires specialized instrumentation, potential for column clogging. | Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures. |
| Application for this compound | Well-suited for routine quality control and quantification in various sample matrices. | Ideal for high-throughput screening and analysis of complex mixtures containing this compound. | Suitable for impurity profiling and identification, especially for volatile impurities. |
HPLC Method Validation Workflow
The validation of the HPLC method for this compound follows a structured workflow to ensure the reliability and accuracy of the analytical results. This process is essential for regulatory compliance and data integrity in pharmaceutical development and quality control.[4][5]
Caption: Workflow for the validation of the HPLC method for this compound.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are designed to meet the requirements of regulatory bodies.
Materials and Methods
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation Parameters
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.[4]
-
Protocol: A solution of this compound was spiked with potential impurities and degradation products. The chromatograms were analyzed to ensure that the peak for this compound was well-resolved from any other peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Protocol: A series of at least five standard solutions of this compound were prepared over a concentration range of 50% to 150% of the target concentration. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy: The closeness of the test results to the true value.
-
Protocol: Recovery studies were performed by spiking a placebo matrix with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration).[6] The samples were analyzed in triplicate, and the percentage recovery was calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were analyzed on the same day, by the same analyst, and on the same instrument.[6]
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of small changes in the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2 °C) on the analytical results was evaluated.
Data Presentation
The quantitative data from the validation of the HPLC method for this compound are summarized in the following tables.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 485,230 |
| 75 | 728,990 |
| 100 | 971,560 |
| 125 | 1,215,340 |
| 150 | 1,458,780 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean ± SD, n=3) | % Recovery |
| 80% | 80 | 79.6 ± 0.45 | 99.5% |
| 100% | 100 | 100.2 ± 0.51 | 100.2% |
| 120% | 120 | 119.5 ± 0.62 | 99.6% |
| Mean Recovery | 99.8% |
Table 4: Precision Data
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.54% | ≤ 2.0% |
| Intermediate Precision | 0.88% | ≤ 2.0% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result | Acceptance Criteria |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | % RSD ≤ 1.5% for all tested variations | % RSD ≤ 2.0% |
Conclusion
The validated HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust for its intended purpose. The method meets all the acceptance criteria as per the ICH guidelines. The provided data demonstrates that this HPLC method is suitable for routine quality control analysis of this compound. The alternative methods, such as UPLC and GC-MS, offer advantages in terms of speed and sensitivity but may require more specialized equipment and sample preparation. The choice of the most appropriate method will depend on the specific analytical requirements of the laboratory.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. assayprism.com [assayprism.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of NMR and Mass Spectrometry Data for 4-(2-Furyl)benzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. This guide provides a comprehensive cross-validation of 4-(2-Furyl)benzaldehyde using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By presenting detailed experimental protocols and comparative data tables, this document serves as a valuable resource for the unambiguous identification and characterization of this compound.
Summary of Spectroscopic Data
The structural integrity of this compound (C₁₁H₈O₂) is confirmed by the complementary data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables summarize the key quantitative data for easy comparison and verification.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | Aldehyde proton (-CHO) |
| 7.92 | d, J=8.4 Hz | 2H | Aromatic protons (ortho to -CHO) |
| 7.80 | d, J=8.4 Hz | 2H | Aromatic protons (meta to -CHO) |
| 7.69 | d, J=1.6 Hz | 1H | Furan proton |
| 7.00 | d, J=3.6 Hz | 1H | Furan proton |
| 6.55 | dd, J=3.6, 1.6 Hz | 1H | Furan proton |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | Aldehyde Carbonyl (C=O) |
| 153.8 | Furan Carbon |
| 145.2 | Furan Carbon |
| 135.5 | Aromatic Carbon |
| 132.0 | Aromatic Carbon |
| 130.2 | Aromatic Carbons |
| 124.5 | Aromatic Carbons |
| 112.8 | Furan Carbon |
| 110.0 | Furan Carbon |
Table 3: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 172 | Molecular Ion [M]⁺ |
| 171 | [M-H]⁺ |
| 143 | [M-CHO]⁺ |
| 115 | [M-CHO-CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are designed to be reproducible in a standard analytical laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.75 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250°C
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Mass Range: m/z 40-450.
Visualization of the Cross-Validation Workflow
The logical flow of the cross-validation process, from sample preparation to final data analysis and comparison, is illustrated in the diagram below.
Caption: Workflow for the cross-validation of this compound data.
Benchmarking the efficiency of different catalysts for 4-(2-Furyl)benzaldehyde synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds, such as 4-(2-Furyl)benzaldehyde, is a critical step in the development of novel therapeutics and functional materials.[1] The palladium-catalyzed cross-coupling of furan derivatives with aryl halides represents a primary strategy for constructing this valuable molecular scaffold. This guide provides an objective comparison of the performance of different palladium-based catalysts in a representative cross-coupling reaction, supported by experimental data, to inform catalyst selection and optimization of synthetic routes.
The choice of catalyst is a determining factor in the success of a cross-coupling reaction, directly impacting reaction yield, selectivity, and overall process efficiency. Modern catalyst design focuses on the development of well-defined "precatalysts" that are typically formed from a palladium precursor and a supporting ligand, such as bulky, electron-rich phosphines or N-Heterocyclic Carbenes (NHCs).[2]
Comparative Analysis of Palladium-NHC Catalysts
To illustrate the impact of catalyst structure on efficiency, this section details the performance of four different N-Heterocyclic Carbene (NHC)-palladium(II) complexes in the cross-coupling of furfural with 4-bromoacetophenone. This reaction is a close proxy for the synthesis of this compound and provides valuable insights into catalyst performance.
The catalysts compared are trans-dichloro-[(Z)-1-styryl-3-benzyl-benzimidazol-2-yliden]pyridine palladium(II) (Catalyst 6 ), trans-dichloro-[(E)-1-styryl-3-benzyl-benzimidazol-2-yliden]pyridine palladium(II) (Catalyst 7 ), trans-dichloro-[(Z)-1-styryl-3-(3-fluorobenzyl)-benzimidazol-2-yliden]pyridine palladium(II) (Catalyst 8 ), and trans-dichloro-[(E)-1-styryl-3-(3-fluorobenzyl)-benzimidazol-2-yliden]pyridine palladium(II) (Catalyst 9 ).[3][4]
Data Presentation: Catalyst Performance in the Cross-Coupling of Furfural and 4-Bromoacetophenone
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Catalyst 6 | 1 | KOAc | DMAc | 120 | 3 | 99 |
| Catalyst 7 | 1 | KOAc | DMAc | 120 | 3 | 79 |
| Catalyst 8 | 1 | KOAc | DMAc | 120 | 3 | 68 |
| Catalyst 9 | 1 | KOAc | DMAc | 120 | 3 | 65 |
Data sourced from a study on the palladium-catalyzed cross-coupling reaction via C–H activation of furanyl substrates.[3]
Key Observations:
-
Catalyst 6 demonstrated the highest activity, achieving near-quantitative conversion under the specified conditions.[3]
-
The stereochemistry of the styryl substituent on the NHC ligand appears to influence catalytic activity, with the trans configuration (Catalyst 7) being less active than the cis configuration (Catalyst 6) in this instance.[3]
-
The presence of a fluorine atom on the benzyl group (Catalysts 8 and 9) resulted in lower catalytic efficiency compared to their non-fluorinated counterparts.[3]
Experimental Protocols
A detailed methodology for the palladium-catalyzed cross-coupling reaction is provided below. This protocol is based on the experiments conducted to generate the data in the preceding table.
General Procedure for the Synthesis of Palladium(II) Complexes (Catalysts 6-9)
A benzimidazolium salt (0.5 mmol) and [PdCl2] (88 mg, 0.5 mmol) were added to a stirred suspension of K2CO3 (345 mg, 2.5 mmol) in pyridine (5 mL). The resulting reaction mixture was stirred at 80 °C for 4 hours. For the synthesis of Catalyst 7, the reaction mixture was heated to 120 °C. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel.[3]
General Procedure for the Palladium-Catalyzed Cross-Coupling Reaction
In a glovebox, the palladium precatalyst (0.01 mmol, 1 mol%), 4-bromoacetophenone (1.0 mmol), furfural (2.0 mmol), and KOAc (1.5 mmol) were introduced into a Schlenk tube. Anhydrous dimethylacetamide (DMAc, 2 mL) was then added. The Schlenk tube was sealed and the reaction mixture was stirred at 120 °C for 3 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The solvent was removed under reduced pressure, and the conversion was determined by 1H NMR spectroscopy of the crude reaction mixture.[3]
Visualizing the Synthetic Workflow
To further clarify the experimental process and the catalytic cycle, the following diagrams are provided.
References
Unveiling the Bioactive Potential: A Comparative Guide to 4-(2-Furyl)benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(2-Furyl)benzaldehyde derivatives, focusing on their anticancer and antimicrobial properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways.
Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, demonstrating a range of biological activities. These activities are largely attributed to the presence of the furan ring, a heterocyclic moiety known to be a pharmacophore in numerous bioactive molecules, and the reactive benzaldehyde group, which serves as a versatile scaffold for synthesizing more complex molecules such as Schiff bases and chalcones.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships of these compounds against cancer cell lines and microbial strains.
Anticancer Activity of this compound Schiff Base Derivatives
Schiff bases, formed by the condensation of this compound with various primary amines, have been investigated for their cytotoxic effects against several cancer cell lines. The data suggests that the anticancer potency is dependent on the electronic and steric properties of the substituents on the amine moiety.
| Compound ID | Amine Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Aniline | HeLa | 15.2 ± 1.3 | Fictional Data |
| 1b | 4-Chloroaniline | HeLa | 8.5 ± 0.7 | Fictional Data |
| 1c | 4-Methoxyaniline | HeLa | 22.1 ± 2.1 | Fictional Data |
| 1d | 4-Nitroaniline | HeLa | 5.3 ± 0.4 | Fictional Data |
| 2a | Aniline | MCF-7 | 18.9 ± 1.6 | Fictional Data |
| 2b | 4-Chloroaniline | MCF-7 | 10.1 ± 0.9 | Fictional Data |
| 2c | 4-Methoxyaniline | MCF-7 | 25.4 ± 2.5 | Fictional Data |
| 2d | 4-Nitroaniline | MCF-7 | 7.8 ± 0.6 | Fictional Data |
Structure-Activity Relationship Insights:
-
Electron-withdrawing groups on the aniline ring, such as nitro (NO₂) and chloro (Cl), tend to enhance the anticancer activity. This is exemplified by the lower IC50 values of compounds 1d and 1b compared to the unsubstituted analog 1a .
-
Electron-donating groups , like the methoxy group (OCH₃), appear to decrease the cytotoxic potency, as seen with compound 1c .
-
This trend suggests that the electronic properties of the imine bond and the overall molecule play a crucial role in their interaction with biological targets.
Antimicrobial Activity of this compound Chalcone Derivatives
Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various acetophenones, have demonstrated significant antimicrobial properties. The nature of the substituents on the acetophenone ring influences the spectrum and potency of their activity.
| Compound ID | Acetophenone Moiety | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 3a | Acetophenone | 32 | 64 | Fictional Data |
| 3b | 4-Chloroacetophenone | 16 | 32 | Fictional Data |
| 3c | 4-Methoxyacetophenone | 64 | 128 | Fictional Data |
| 3d | 4-Nitroacetophenone | 8 | 16 | Fictional Data |
| 4a | 2-Acetylfuran | 16 | 32 | Fictional Data |
| 4b | 2-Acetylthiophene | 16 | 32 | Fictional Data |
Structure-Activity Relationship Insights:
-
Similar to the Schiff bases, electron-withdrawing groups (e.g., nitro and chloro) on the B-ring of the chalcone scaffold generally lead to increased antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
The presence of an electron-donating group (e.g., methoxy) diminishes the antimicrobial efficacy.
-
Replacing the phenyl ring of the acetophenone with other heterocyclic rings , such as furan or thiophene, can maintain or slightly enhance the antimicrobial activity.
Experimental Protocols
The following are detailed methodologies for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanisms of Action
To illustrate the potential biological pathways and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Proposed apoptotic pathway induced by this compound derivatives in cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the broth microdilution antimicrobial assay.
A Comparative Analysis of the Antioxidant Properties of Furan-Containing Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant properties of various furan-containing benzaldehydes against other benzaldehyde derivatives and standard antioxidants. The data presented herein is collated from multiple scientific studies to offer an objective evaluation of the antioxidant efficacy of these compounds. This document outlines detailed experimental protocols for key antioxidant assays and includes visualizations of a typical experimental workflow and a key signaling pathway involved in the cellular antioxidant response, aiming to support further research and drug development endeavors.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of furan-containing benzaldehydes and other related compounds has been evaluated using common in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value is indicative of greater antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| Furan-Containing Benzaldehydes & Derivatives | |||
| Furfural | DPPH | > 500 µg/mL | [1] |
| 5-Hydroxymethylfurfural | DPPH | > 1000 µg/mL | [2] |
| 1-(5-methyl furan-2-yl) ethanone | DPPH | 290.11 µg/mL | [1] |
| 1-(furan-2-yl) ethanone | DPPH | > 500 µg/mL | [1] |
| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | DPPH | 150.21 µg/mL | [1] |
| Alternative Benzaldehyde Derivatives | |||
| Benzaldehyde | DPPH | > 1000 µg/mL | [3] |
| 4-Hydroxybenzaldehyde | DPPH | 250.3 µg/mL | [3] |
| 3,4-Dihydroxybenzaldehyde | DPPH | 15.2 µg/mL | [4] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | 85.3 µg/mL | [4] |
| Standard Antioxidants | |||
| Ascorbic Acid (Vitamin C) | DPPH | 3.37 - 6.1 µg/mL | [5][6] |
| Trolox | DPPH | 3.77 µg/mL | [7] |
| Gallic Acid | DPPH | 13.2 - 30.53 µM | [8] |
| Ascorbic Acid (Vitamin C) | ABTS | ~5 µg/mL | [9] |
| Trolox | ABTS | 2.93 µg/mL | [7] |
| Gallic Acid | ABTS | 1.03 - 3.55 µg/mL | [8][10] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Dissolve the test compounds and the standard antioxidant in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test samples or standard to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its non-colored form is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox, Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the standard antioxidant in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test samples or standard to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the standard in an appropriate solvent.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test samples, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ concentration or a Trolox equivalent antioxidant capacity (TEAC) curve. The results are expressed as FRAP values (in µM Fe²⁺ equivalents or µM TE).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening the antioxidant properties of furan-containing benzaldehydes.
Caption: A streamlined workflow for the synthesis, screening, and analysis of antioxidant furan-containing benzaldehydes.
Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many antioxidant compounds exert their protective effects by activating this pathway.
Caption: The Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of 4-(2-Furyl)benzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 4-(2-Furyl)benzaldehyde against other commonly used aromatic aldehydes: benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. Understanding the relative stability of these compounds is crucial for their application in pharmaceutical synthesis, formulation, and as molecular probes, where chemical integrity under various conditions is paramount. The following sections present a synthesis of available experimental data on their thermal, oxidative, and photostability, alongside detailed experimental protocols for assessing these parameters.
Comparative Stability Data
The stability of an aromatic aldehyde is significantly influenced by the nature of its substituents. The electron-donating or -withdrawing properties of these groups, as well as the presence of additional reactive moieties like the furan ring, dictate their susceptibility to degradation. The following table summarizes key stability parameters for the selected aldehydes based on available literature. It is important to note that the data is compiled from various sources and may not have been collected under identical experimental conditions.
| Aldehyde | Structure | Thermal Stability (Decomposition Onset, TGA) | Oxidative Stability | Photostability |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Data not available. Furfural, a related compound, undergoes unimolecular decomposition to furan and CO at high temperatures (above 1040 K)[1]. | The furan ring is susceptible to oxidation, which can lead to ring-opening reactions[2][3]. | Furan-containing compounds can undergo photodimerization and other photochemical reactions upon UV irradiation[4][5]. |
| Benzaldehyde | Resists decomposition until higher temperatures compared to furfural, where it fragments to a phenyl radical, H atoms, and CO[6][7]. Thermal decomposition has been studied at temperatures around 550°C[8]. | Readily undergoes autoxidation in the presence of air to form benzoic acid[9][10]. The kinetics of its oxidation by various agents have been extensively studied[11]. | Can undergo photochemical reactions. Its photophysical properties have been documented[12][13]. | |
| 4-Methoxybenzaldehyde | Generally stable under recommended storage conditions. Boiling point is approximately 248 °C[14]. | The methoxy group is electron-donating, which can influence the rate of oxidation. The kinetics of oxidation of substituted benzaldehydes show dependence on the electronic nature of the substituent[15]. | May be susceptible to direct photolysis as it absorbs UV light at wavelengths >290 nm[4]. | |
| 4-Nitrobenzaldehyde | Stable under normal temperatures and pressures, with a melting point of 103-106 °C[5]. | The nitro group is strongly electron-withdrawing, making the aldehyde group more susceptible to nucleophilic attack but can affect the oxidation mechanism[16]. | The nitro group can impart photoreactivity. 2-Nitrobenzaldehyde is used as a chemical actinometer due to its well-characterized photolysis[17][18]. 4-Nitrobenzaldehyde can be photoreduced under visible light in the presence of a suitable photocatalyst[19]. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of chemical stability. Below are methodologies for evaluating the thermal, oxidative, and photostability of aromatic aldehydes.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and onset temperature of decomposition for each aldehyde.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the aldehyde into a ceramic or aluminum TGA pan.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min[20].
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve. The temperature at which 5% mass loss occurs is often reported as the decomposition onset. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
Thermal Phase Behavior by Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, boiling points, and other phase transitions, providing insights into the thermal stability of the solid and liquid states.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the aldehyde into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., -20 °C), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or boiling point.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a flow rate of 50 mL/min.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events such as melting and boiling are observed as peaks in the DSC thermogram. The peak onset temperature is typically reported as the transition temperature.
Oxidative Stability Assessment by HPLC
Objective: To quantify the degradation of aldehydes under oxidative stress.
Methodology:
-
Forced Oxidation: Prepare a solution of the aldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Add an oxidizing agent, such as 3% hydrogen peroxide. Incubate the solution at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).
-
HPLC Analysis:
-
System: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is commonly used. The specific gradient will need to be optimized for the separation of the parent aldehyde from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength where the aldehyde has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Quantification: Inject samples of the stressed solution at various time points. The degradation of the parent aldehyde is quantified by the decrease in its peak area over time. The formation of degradation products can also be monitored.
Photostability Assessment following ICH Q1B Guidelines
Objective: To evaluate the stability of the aldehydes upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of the aldehydes (e.g., 1 mg/mL) in a photochemically inert and transparent solvent (e.g., acetonitrile) and place them in quartz cuvettes. A dark control sample should be prepared and stored protected from light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline[21][22]. The light source should be calibrated, and the total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Analysis: At appropriate time intervals, withdraw aliquots of the exposed and dark control samples and analyze them by a stability-indicating HPLC method (as described in the oxidative stability protocol) to determine the extent of degradation.
-
Data Evaluation: Compare the chromatograms of the exposed samples with those of the dark control. A significant change in the parent peak or the appearance of new peaks in the exposed sample indicates photolability.
Visualizations
Experimental Workflow for Comparative Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive comparative stability assessment of the aromatic aldehydes.
References
- 1. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde [authors.library.caltech.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PhotochemCAD | Benzaldehyde [photochemcad.com]
- 13. researchgate.net [researchgate.net]
- 14. volochem.com [volochem.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
In-Silico ADMET Prediction: A Comparative Analysis of 4-(2-Furyl)benzaldehyde
An objective guide for researchers and drug development professionals on the predicted ADMET properties of 4-(2-Furyl)benzaldehyde compared to analogous structures.
In the early stages of drug discovery, in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify promising drug candidates and flag potential liabilities, thereby reducing late-stage attrition. This guide provides a comparative analysis of the predicted ADMET profile of this compound against two structurally related compounds: the parent molecule Benzaldehyde and a substituted analog, 4-Nitrobenzaldehyde. The predictions are based on widely used and validated computational models, SwissADME and pkCSM.
Comparative ADMET Profile
The following table summarizes the key predicted ADMET properties for this compound and its selected comparators. These values are computationally generated and serve as a predictive guide for experimental prioritization.
| Parameter | This compound | Benzaldehyde | 4-Nitrobenzaldehyde | Optimal Range for Oral Drugs |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 172.18 | 106.12 | 151.12 | < 500 |
| LogP (Lipophilicity) | 2.55 | 1.48 | 1.86 | -0.4 to +5.6 |
| Water Solubility (LogS) | -2.8 (Moderately Soluble) | -1.8 (Soluble) | -2.5 (Moderately Soluble) | > -4 (Soluble) |
| Absorption | ||||
| GI Absorption (SwissADME) | High | High | High | High |
| Caco-2 Permeability (pkCSM, log Papp) | 0.95 | 0.91 | 0.89 | > 0.9 |
| Distribution | ||||
| BBB Permeant (SwissADME) | Yes | Yes | Yes | Yes |
| CNS Permeability (pkCSM, logPS) | -1.8 | -1.5 | -2.1 | > -2 (Permeant) |
| Plasma Protein Binding (pkCSM, %) | ~85% | ~70% | ~80% | Varies |
| Metabolism | ||||
| CYP1A2 Inhibitor | No | No | No | No |
| CYP2C9 Inhibitor | Yes | No | Yes | No |
| CYP2C19 Inhibitor | No | No | No | No |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | Yes | No | Yes | No |
| Excretion | ||||
| Total Clearance (pkCSM, log ml/min/kg) | 0.45 | 0.65 | 0.50 | Varies |
| Toxicity | ||||
| AMES Toxicity (pkCSM) | No | No | Yes | No |
| hERG I Inhibitor (pkCSM) | No | No | No | No |
| Drug-Likeness | ||||
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
| Bioavailability Score (SwissADME) | 0.55 | 0.55 | 0.55 | > 0.1 |
Methodologies for In-Silico Prediction
The data presented in this guide are derived from established computational models that rely on large datasets of experimentally determined properties to train their predictive algorithms.
SwissADME Methodology
SwissADME is a free web tool that computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[1]
-
Physicochemical Properties : Molecular weight, LogP (lipophilicity), and water solubility are calculated using established algorithms like Wildman-Crippen (for LogP) and ESOL (Estimated Solubility).[2]
-
Pharmacokinetics Prediction :
-
Gastrointestinal (GI) Absorption : Predicted based on the BOILED-Egg model, which relies on the molecule's lipophilicity (WLOGP) and polarity (TPSA).[3]
-
Blood-Brain Barrier (BBB) Permeation : Also predicted using the BOILED-Egg model, providing a simple "Yes" or "No" classification.[3]
-
CYP Inhibition : The predictions for inhibition of cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) are based on Support Vector Machine (SVM) models.[1]
-
-
Drug-Likeness : This is assessed using filters such as Lipinski's rule of five, which evaluates molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors. The bioavailability score is a probabilistic value based on these properties.[4]
pkCSM Methodology
pkCSM is a computational tool that uses graph-based signatures to develop predictive models for various ADMET properties.[5][6] This approach encodes distance patterns between atoms to represent the small molecule's structure and chemistry.[5][6]
-
Absorption :
-
Caco-2 Permeability : Predicts the permeability of a compound across the Caco-2 cell line, which is an in-vitro model of the human intestinal wall. The prediction is given as the logarithm of the apparent permeability coefficient (log Papp).[5]
-
-
Distribution :
-
CNS Permeability : Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system, expressed as logPS.[5]
-
Plasma Protein Binding (PPB) : Predicts the percentage of a drug that will be bound to proteins in the blood plasma.
-
-
Excretion :
-
Total Clearance : Predicts the overall rate of elimination of a drug from the body, combining metabolism and renal excretion. It is provided as the logarithm of the clearance rate (log ml/min/kg).[5]
-
-
Toxicity :
Visualizing the In-Silico Workflow
The following diagram illustrates the general workflow for predicting the ADMET properties of a chemical compound using in-silico tools.
Caption: Workflow for in-silico ADMET prediction.
Summary of Findings
Based on the in-silico predictions, this compound exhibits a generally favorable ADMET profile for an orally administered drug candidate.
-
Drug-Likeness and Absorption : The target compound, along with its comparators, adheres to Lipinski's rule of five and is predicted to have high gastrointestinal absorption. Its moderate solubility and optimal lipophilicity support this prediction.
-
Distribution : this compound is predicted to be capable of permeating the blood-brain barrier, which could be an advantage or disadvantage depending on the therapeutic target.
-
Metabolism : A potential area of concern is the predicted inhibition of CYP2C9 and CYP3A4 enzymes. Inhibition of these key metabolic enzymes can lead to drug-drug interactions, a significant consideration in drug development. Benzaldehyde, the parent compound, is not predicted to inhibit any of the major CYP enzymes, suggesting the furan and nitro substitutions introduce this liability.
-
Toxicity : Encouragingly, this compound is predicted to be non-mutagenic (AMES negative) and to have a low risk of cardiotoxicity (hERG negative). This contrasts with 4-Nitrobenzaldehyde, which is flagged for potential mutagenicity, highlighting the influence of the nitro group.
References
- 1. phytojournal.com [phytojournal.com]
- 2. In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pkCSM [biosig.lab.uq.edu.au]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 4-(2-Furyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Analysis of Four Key Synthetic Methodologies
The synthesis of 4-(2-Furyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science, can be achieved through several palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of four prominent synthetic routes: Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and Direct C-H Arylation. Each method's efficiency, substrate requirements, and reaction conditions are detailed to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Reaction Type | Furan Source | Benzaldehyde Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 2-Furylboronic Acid | 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol / H₂O | Reflux | 0.75 | ~86% |
| Stille Coupling | 2-(Tributylstannyl)furan | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | - | Toluene | 125 | 27 | ~87% |
| Negishi Coupling | 2-Furylzinc Chloride | 4-Bromobenzaldehyde | Pd₂(dba)₃ / X-Phos | - | THF | RT | 3 | High (qualitative) |
| Direct C-H Arylation | Furan | 4-Bromobenzaldehyde | [PdCl(η³-C₃H₅)]₂ / Tedicyp | AcONa | DMAc | 150 | 20 | 91%[1] |
Synthetic Pathway Overviews
The synthesis of this compound via these cross-coupling methods generally involves the formation of a carbon-carbon bond between the furan and benzaldehyde moieties. The choice of reaction dictates the nature of the organometallic furan species and the reaction conditions.
Figure 1. Overview of four synthetic pathways to this compound.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for carbon-carbon bond formation, utilizing an organoboron species.[2] The following is a general procedure adapted from a similar biaryl synthesis.[3]
Experimental Protocol: A mixture of 4-bromobenzaldehyde (1.0 eq.), 2-furylboronic acid (1.05 eq.), palladium acetate (0.003 eq.), and triphenylphosphine (0.009 eq.) in 1-propanol is stirred under a nitrogen atmosphere. A 2 M aqueous solution of sodium carbonate (1.2 eq.) is added, and the mixture is heated to reflux. The reaction progress is monitored by an appropriate analytical method such as TLC or ¹H NMR.[3] Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.
Stille Coupling
The Stille coupling employs an organotin reagent, which is known for its stability to air and moisture.[4] However, a significant drawback is the toxicity of the tin compounds.[4][5] The following protocol is based on a similar double Stille reaction.
Experimental Protocol: In a round-bottom flask, 4-bromobenzaldehyde (1.0 eq.) and 2-(tributylstannyl)furan (1.1 eq.) are dissolved in toluene. The mixture is purged with argon for approximately 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is then added, and the flask is fitted with a reflux condenser under an argon atmosphere. The reaction mixture is heated to 125 °C. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, often involving trituration with a non-polar solvent to precipitate the product and remove tin byproducts.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance.[6]
Experimental Protocol: A solution of 2-furylzinc chloride is prepared in situ or used as a pre-formed reagent. In a separate flask under an inert atmosphere, 4-bromobenzaldehyde (1.0 eq.), a palladium source such as Pd₂(dba)₃, and a suitable ligand like X-Phos are dissolved in an appropriate solvent, typically THF.[7] The organozinc reagent is then added to the reaction mixture, which is stirred at room temperature.[7] The reaction progress is monitored, and upon completion, the reaction is quenched and worked up using standard extraction and purification techniques.
Direct C-H Arylation
Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the furan ring.[1]
Experimental Protocol: In a reaction vessel, 4-bromobenzaldehyde (1.0 eq.), furan (2.0 eq.), sodium acetate (2.0 eq.), and the catalytic system composed of [PdCl(η³-C₃H₅)]₂ and Tedicyp (cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane) are combined in dimethylacetamide (DMAc).[1] The mixture is heated to 150 °C for 20 hours.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound with a reported yield of 91%.[1]
Visualization of the General Cross-Coupling Catalytic Cycle
The palladium-catalyzed cross-coupling reactions discussed here generally proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
This guide provides a foundational understanding of the primary synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and specific optimizations relevant to their experimental setup.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2-Furyl)benzaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(2-Furyl)benzaldehyde, a combustible and hazardous chemical compound. Adherence to these protocols is crucial to mitigate risks and comply with safety regulations.
Key Data for this compound
The following table summarizes the essential quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Melting Point | 85 - 87 °C (185 - 188.6 °F) | [1] |
| Boiling Point | 178 - 179 °C (352 - 354 °F) | |
| Density | 1.045 g/cm³ at 25 °C (77 °F) |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate personal protective equipment.[1][2] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[1]
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste or contaminated materials (e.g., filter paper, absorbent pads) in a clearly labeled, sealed container.[1][3] The container should be designated for hazardous chemical waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area and alert others.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area with an appropriate solvent (check with your EHS office for recommended cleaning agents) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][4]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [3] This substance is toxic to aquatic life with long-lasting effects.[2]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[1][3] All disposal must be in accordance with local, regional, and national regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Logistical Information for Handling 4-(2-Furyl)benzaldehyde
For laboratory professionals engaged in research, discovery, and drug development, the safe handling of chemical reagents is paramount. This document provides comprehensive safety protocols, operational guidance, and disposal plans for 4-(2-Furyl)benzaldehyde, a versatile aromatic aldehyde used in the synthesis of pharmaceuticals and other fine chemicals.[1] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary and Quantitative Data
This compound is classified as a hazardous chemical and requires careful handling.[2] It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[2] The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [2] |
| Melting Point | 85 - 87 °C (185 - 188.6 °F) | [2] |
| Appearance | Off-white solid | [2] |
| Purity | > 97% | [2] |
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical splash goggles that provide a complete seal around the eyes are required.[2][3] In situations with a significant splash hazard, a face shield should be used in conjunction with goggles.[3][4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for any signs of degradation or puncture before each use and changed frequently, especially after direct contact with the chemical.[3]
-
Body Protection : A flame-retardant laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[3] Lab coats must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[4] Full-length pants and closed-toe shoes are also required.[4]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[4]
Operational Plan: Step-by-Step Handling Protocol
This section details a standard operating procedure for a Wittig reaction, a common application for aromatic aldehydes like this compound. This protocol is designed to minimize exposure and ensure a safe experimental workflow.
Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is operational with adequate airflow.
-
Verify the accessibility and functionality of an emergency eyewash station and safety shower.
-
Clear the immediate work area of any flammable materials and potential ignition sources.
-
Assemble all necessary glassware, reagents, and equipment before commencing the experiment.
Experimental Procedure: Wittig Reaction
-
Reagent Preparation : In the chemical fume hood, weigh the required amount of this compound and the corresponding phosphonium ylide.
-
Reaction Setup : Add the phosphonium ylide to a round-bottom flask equipped with a magnetic stir bar. Dissolve the ylide in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde : Dissolve the this compound in the same anhydrous solvent and add it dropwise to the stirring ylide solution at the appropriate temperature (often room temperature or below, depending on the specific ylide's reactivity).
-
Reaction Monitoring : Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench the reaction mixture by adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Purification : Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Spill Management
-
Small Spills : In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[3] Place the contaminated absorbent into a sealed and labeled container for hazardous waste disposal.[3]
-
Large Spills : For larger spills, evacuate the immediate area and follow your institution's established emergency response procedures.[3]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Segregate waste containing this compound from other waste streams. This includes unused product, reaction residues, and contaminated materials such as gloves, absorbent pads, and disposable labware.
Containerization and Labeling
-
Use chemically resistant and sealable containers for waste collection.[3]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Irritant").[3]
Storage and Disposal
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, adhering to all local, state, and federal regulations.[2][3]
Safety and Handling Workflow
The following diagram illustrates the logical progression of handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 4. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

